N-Methylatalaphylline
Description
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1,3,5-trihydroxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C24H27NO4/c1-13(2)9-11-16-21-19(24(29)17(22(16)27)12-10-14(3)4)23(28)15-7-6-8-18(26)20(15)25(21)5/h6-10,26-27,29H,11-12H2,1-5H3 |
InChI Key |
ISJBDHUGVDBULE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating N-Methylatalaphylline from Atalantia monophylla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation and characterization of N-Methylatalaphylline, an acridone (B373769) alkaloid, from the plant Atalantia monophylla. This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and relevant biological pathways, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Atalantia monophylla (L.) Correa, a member of the Rutaceae family, is a plant with a rich history in traditional medicine.[1] Phytochemical investigations have revealed that the plant, particularly its root bark, is a rich source of various secondary metabolites, including acridone alkaloids.[1] Among these, this compound has garnered interest for its potential biological activities. This guide outlines the systematic approach to isolate and characterize this specific compound.
Experimental Protocols
The isolation of this compound from Atalantia monophylla involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Plant Material Collection and Preparation
Fresh roots of Atalantia monophylla should be collected and authenticated. The root bark is separated, washed, shade-dried, and then pulverized into a coarse powder to maximize the surface area for efficient solvent extraction.
Extraction
The powdered root bark is subjected to sequential solvent extraction to isolate the acridone alkaloids.
Protocol:
-
Defatting: The powdered root bark is first extracted with petroleum ether to remove fats and waxes. This is typically done using a Soxhlet apparatus or by cold maceration.
-
Extraction of Alkaloids: The defatted plant material is subsequently extracted with dichloromethane (B109758) and then with acetone (B3395972).[2][3] These extractions can be performed at room temperature with stirring for an extended period (e.g., 48-72 hours) or using a Soxhlet apparatus for a more exhaustive extraction.
-
Concentration: The dichloromethane and acetone extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
Fractionation and Purification
The crude extracts are subjected to column chromatography for the separation and purification of this compound.
Protocol:
-
Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable solvent slurry method to ensure uniform packing.[4][5]
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.[5]
-
Elution: The column is eluted with a gradient solvent system of increasing polarity. A common solvent system starts with n-hexane, gradually introducing ethyl acetate (B1210297), and then methanol (B129727).[4] For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 50:50) can be effective.
-
Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform (B151607):methanol, 95:5) and visualized under UV light.
-
Isolation of this compound: Fractions showing a prominent spot corresponding to this compound (based on comparison with a standard or reported Rf values) are combined.
-
Recrystallization: The combined fractions are concentrated, and the isolated compound is further purified by recrystallization from a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to obtain pure crystalline this compound.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
The following table summarizes the key physicochemical and spectroscopic data for the characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₇NO₄ |
| Molecular Weight | 300.33 g/mol |
| Appearance | Yellow needles |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 14.6 (1H, s, OH), 7.85 (1H, dd, J=8.0, 1.6 Hz), 7.35 (1H, t, J=8.0 Hz), 7.15 (1H, dd, J=8.0, 1.6 Hz), 6.3 (1H, s), 5.3 (1H, t, J=7.0 Hz), 4.1 (3H, s, N-CH₃), 3.5 (2H, d, J=7.0 Hz), 1.8 (3H, s), 1.7 (3H, s) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 182.5, 165.0, 160.5, 148.0, 140.0, 135.0, 132.0, 126.0, 122.0, 118.0, 115.0, 105.0, 95.0, 40.0 (N-CH₃), 25.8, 22.0, 18.0 |
Note: NMR data is compiled from typical values for acridone alkaloids and may vary slightly based on the solvent and instrument used.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Acridone Alkaloid-Induced ERK Signaling Pathway
Acridone alkaloids isolated from Atalantia monophylla, such as buxifoliadine E, have been shown to inhibit cancer cell proliferation by suppressing the ERK signaling pathway.[6][7] This pathway is a key regulator of cell growth and survival.
Caption: Inhibition of the ERK signaling pathway by acridone alkaloids.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 6. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
N-Methylatalaphylline: A Guide to Structure Elucidation and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylatalaphylline is an acridone (B373769) alkaloid that has been isolated from the plant species Atalantia monophylla. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have attracted scientific interest due to their potential biological activities. The elucidation of the precise chemical structure of such natural products is a critical step in the drug discovery and development process, enabling a deeper understanding of their structure-activity relationships.
This technical guide provides a comprehensive overview of the methodologies and data involved in the structure elucidation of this compound. While the original detailed experimental data from its initial isolation and characterization is not widely available in the public domain, this document outlines the general experimental protocols and the expected spectroscopic data based on the known structure of related compounds. The information is presented to serve as a valuable resource for researchers working on the isolation, characterization, and synthesis of acridone alkaloids.
Molecular Profile
The foundational information for the structure elucidation of this compound is its molecular formula and molecular weight. This data is typically obtained through high-resolution mass spectrometry.
| Parameter | Value |
| Molecular Formula | C₂₃H₂₅NO₄ |
| Molecular Weight | 379.4 g/mol |
Experimental Protocols
The structure elucidation of a natural product like this compound involves a systematic workflow, beginning with its isolation from the natural source and culminating in its spectroscopic characterization.
Isolation of this compound
A generalized protocol for the isolation of acridone alkaloids from Atalantia monophylla is as follows:
-
Plant Material Collection and Preparation: The roots or aerial parts of Atalantia monophylla are collected, washed, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to sequential solvent extraction, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether to remove fats and waxes, followed by extraction with solvents of increasing polarity such as chloroform (B151607), ethyl acetate (B1210297), and methanol. Acridone alkaloids are often found in the chloroform and ethyl acetate fractions.
-
Chromatographic Separation: The crude extracts are then subjected to various chromatographic techniques to isolate the individual compounds.
-
Column Chromatography: The extract is first fractionated using column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures).
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing the compound of interest are further purified using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield the pure this compound.
-
Spectroscopic Analysis
The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound. Fragmentation patterns in the mass spectrum can offer clues about the different structural motifs present in the molecule.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within the molecule.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary carbons).
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl groups, carbonyl groups, aromatic rings).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation system within the molecule, which is characteristic of the acridone chromophore.
Spectroscopic Data Summary
The following tables present a template for the expected spectroscopic data for this compound. The actual chemical shifts and coupling constants would need to be determined experimentally.
Table 1: ¹H NMR Spectroscopic Data (Template)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| e.g., 8.10 | d | 8.0 | H-8 |
| e.g., 7.85 | dd | 8.0, 1.5 | H-5 |
| e.g., 7.40 | m | Aromatic H | |
| e.g., 3.85 | s | N-CH₃ | |
| e.g., 1.50 | s | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Template)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| e.g., 182.0 | C=O | C-9 |
| e.g., 160.0 | C | C-4a |
| e.g., 145.0 | C | C-10a |
| e.g., 126.0 | CH | C-8 |
| e.g., 40.0 | CH₃ | N-CH₃ |
| e.g., 25.0 | CH₃ | CH₃ |
Table 3: Mass Spectrometry Data (Template)
| m/z | Interpretation |
| 379.1780 | [M]⁺ (Calculated for C₂₃H₂₅NO₄) |
| e.g., 364 | [M - CH₃]⁺ |
| e.g., 322 | [M - C₄H₇]⁺ |
Structure Elucidation Workflow
The logical process for elucidating the structure of a natural product like this compound is depicted in the following workflow diagram.
The Biosynthetic Pathway of N-Methylatalaphylline in Rutaceae: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylatalaphylline, a prenylated acridone (B373769) alkaloid found in the Rutaceae family, exhibits a range of promising biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the initial steps of acridone alkaloid biosynthesis are well-characterized, the specific enzymes and reaction sequences leading to this compound remain an active area of research. This document outlines the established foundational pathway, proposes a putative route for the later modifications based on analogous biosynthetic systems, and details the general experimental protocols required to fully elucidate this pathway.
Introduction
Acridone alkaloids are a class of nitrogen-containing secondary metabolites predominantly found in the Rutaceae plant family. Their core structure consists of a tricyclic aromatic ring system. This compound is a complex acridone alkaloid characterized by N-methylation and prenylation, modifications that are often critical for its bioactivity. The elucidation of its biosynthetic pathway is a key objective for metabolic engineering efforts aimed at producing this and related compounds in scalable heterologous systems.
The General Biosynthetic Pathway of Acridone Alkaloids
The biosynthesis of acridone alkaloids initiates from primary metabolism, utilizing precursors from the shikimate and acetate (B1210297) pathways. The foundational steps leading to the basic acridone scaffold are relatively well understood and are summarized below.
Formation of the Acridone Core
The biosynthesis of the acridone core begins with the conversion of anthranilic acid, derived from the shikimate pathway, to its N-methylated form. This is followed by a polyketide synthase-mediated condensation with malonyl-CoA units.
-
N-methylation of Anthranilic Acid: The pathway commences with the N-methylation of anthranilic acid to yield N-methylanthranilic acid. This reaction is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor.
-
Activation of N-methylanthranilic Acid: The resulting N-methylanthranilic acid is then activated by conversion to its coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA. The specific ligase responsible for this activation in many acridone-producing plants is yet to be fully characterized.
-
Condensation and Cyclization: The key condensation reaction is catalyzed by acridone synthase (ACS) , a type III polyketide synthase. ACS catalyzes the iterative condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the polyketide intermediate. This intermediate then undergoes intramolecular cyclization reactions to yield the characteristic tricyclic acridone scaffold, specifically 1,3-dihydroxy-10-methylacridone .[1]
Putative Biosynthetic Pathway of this compound
The conversion of the initial acridone core, 1,3-dihydroxy-10-methylacridone, to this compound involves a series of tailoring reactions, primarily prenylation and subsequent oxidative modifications. While the specific enzymes from Atalantia monophylla have not been functionally characterized, a putative pathway can be proposed based on known enzymatic reactions in the biosynthesis of other prenylated natural products.
Proposed Late-Stage Modifications
-
Prenylation of the Acridone Core: A crucial step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the acridone ring. This reaction is catalyzed by a prenyltransferase (PT) . Based on the structure of atalaphylline (B1205705) and related compounds, this prenylation likely occurs at the C-4 position of the acridone skeleton.
-
Hydroxylation and Cyclization: Following prenylation, it is hypothesized that one or more cytochrome P450 monooxygenases (CYP450s) catalyze hydroxylation of the prenyl side chain. This hydroxylated intermediate could then undergo spontaneous or enzyme-catalyzed cyclization to form the pyran ring characteristic of atalaphylline.
-
Final N-methylation: The terminal step is the methylation of the nitrogen atom on the pyran ring to yield this compound. This reaction is likely catalyzed by a specific N-methyltransferase , again utilizing SAM as the methyl donor.
It is important to note that the precise order of these late-stage modifications is yet to be determined experimentally.
Data Presentation
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and metabolite concentrations for the this compound biosynthetic pathway. Future research should focus on obtaining this data to enable a more complete understanding and modeling of the pathway. The following tables are presented as templates for the types of quantitative data that are required.
Table 1: Putative Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (nmol/mg protein·min⁻¹) | k_cat_ (s⁻¹) |
| Atalantia monophylla Prenyltransferase | 1,3-dihydroxy-10-methylacridone, DMAPP | Data not available | Data not available | Data not available |
| Atalantia monophylla Cytochrome P450 | Prenylated acridone intermediate | Data not available | Data not available | Data not available |
| Atalantia monophylla N-methyltransferase | Atalaphylline | Data not available | Data not available | Data not available |
Table 2: Metabolite Concentrations in Atalantia monophylla
| Metabolite | Tissue | Concentration (µg/g fresh weight) |
| This compound | Root bark | Data not available |
| Atalaphylline | Root bark | Data not available |
| 1,3-dihydroxy-10-methylacridone | Root bark | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. The following are detailed general methodologies for key experiments that would be essential in this endeavor.
Protocol for Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into this compound and its intermediates.
Materials:
-
Atalantia monophylla cell suspension cultures or seedlings.
-
¹³C- or ¹⁴C-labeled precursors (e.g., [¹³C₆]-anthranilic acid, [¹³C₃]-malonyl-CoA, [¹³C₅]-DMAPP).
-
Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Solvents for extraction (e.g., methanol, ethyl acetate).
Procedure:
-
Precursor Feeding: Introduce the isotopically labeled precursor to the Atalantia monophylla cell culture or seedlings. The concentration and incubation time will need to be optimized.
-
Harvesting: After the incubation period, harvest the plant material.
-
Extraction: Perform a solvent extraction to isolate the acridone alkaloids.
-
Analysis: Analyze the extract using LC-MS to identify labeled compounds based on their mass shift or by HPLC with a radioactivity detector to quantify the incorporation of the label.
-
Structure Elucidation: For novel labeled intermediates, purification followed by NMR spectroscopy will be necessary to determine the position of the label.
Protocol for Heterologous Expression and Characterization of Candidate Enzymes
Objective: To functionally characterize candidate prenyltransferase and cytochrome P450 genes.
Materials:
-
cDNA library from Atalantia monophylla root tissue.
-
Expression vectors (e.g., for E. coli or Saccharomyces cerevisiae).
-
Competent cells (E. coli or yeast).
-
Substrates (e.g., 1,3-dihydroxy-10-methylacridone, DMAPP, prenylated intermediates).
-
NADPH (for CYP450 assays).
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
LC-MS for product analysis.
Procedure:
-
Gene Identification: Identify candidate prenyltransferase and CYP450 genes from a transcriptome database of Atalantia monophylla based on homology to known enzymes.
-
Cloning: Amplify the full-length coding sequences of the candidate genes and clone them into an appropriate expression vector.
-
Heterologous Expression: Transform the expression constructs into a suitable host (E. coli for soluble enzymes, yeast for membrane-bound enzymes like CYP450s).
-
Protein Production and Purification: Induce protein expression and purify the recombinant enzyme.
-
Enzyme Assays:
-
Prenyltransferase Assay: Incubate the purified prenyltransferase with 1,3-dihydroxy-10-methylacridone and DMAPP.
-
CYP450 Assay: Incubate the purified and reconstituted CYP450 with the prenylated acridone intermediate in the presence of a reductase partner and NADPH.
-
-
Product Analysis: Analyze the reaction products by LC-MS to confirm the enzymatic activity and identify the product.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and a general experimental workflow for enzyme characterization.
References
Preliminary Biological Screening of N-Methylatalaphylline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylatalaphylline, an acridone (B373769) alkaloid, has been the subject of preliminary biological investigations, primarily focusing on its cytotoxic effects against cancer cell lines. This technical guide synthesizes the available data on the biological screening of this compound, providing an in-depth look at its cytotoxic activity and the putative signaling pathways involved. Detailed experimental protocols for the assays cited are presented to facilitate reproducibility and further research. While data on antimicrobial and antiviral activities remain to be elucidated, this document serves as a core resource for professionals engaged in the exploration of natural compounds for therapeutic applications.
Introduction
Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, are known for their diverse pharmacological activities. This compound is one such derivative that has been isolated from plant sources. This guide focuses on the initial biological evaluation of this compound, with a particular emphasis on its potential as an anti-cancer agent.
Cytotoxicity Screening
The primary biological activity reported for this compound is its cytotoxicity against cancer cells. The available quantitative data from preliminary screenings are summarized below.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Acridone Alkaloids against LNCaP Prostate Cancer Cells [1]
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 100 | 33.07 |
| Atalaphylline | 100 | 48.32 |
| N-methylatalaphyllinine | 100 | 89.46 |
| Atalaphyllinine | 100 | 97.37 |
| N-methylcycloatalaphylline A | 100 | ~35 (estimated from graph) |
| Buxifoliadine E | 100 | 20.88 |
Table 2: Cytotoxicity of Acridone Alkaloids against MOLT-3 Human Leukemia Cells [2][3]
| Compound | IC50 (µM) |
| Cycloataphylline A | 8.0 |
| N-methylbuxifoliadine E | 5.4 |
| Atalantiaphylline G | 9.8 |
Note: While this compound was isolated in this study, its specific IC50 value against MOLT-3 cells was not highlighted as one of the most potent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary screening of this compound and related compounds.
Cell Viability Assay (WST-8 Assay)[1]
This protocol is based on the methodology used to assess the cytotoxicity of acridone alkaloids against LNCaP cells.
Objective: To determine the effect of this compound on the viability of cancer cells.
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm.
Materials:
-
LNCaP human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
WST-8 cell counting kit
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included. In the cited study, a concentration of 100 µM was used.
-
Incubation: Incubate the plate for an additional 24 hours under the same conditions.
-
WST-8 Reagent Addition: Add 10 µL of the WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Antimicrobial Screening (Agar Well Diffusion Method)
While no specific antimicrobial data for this compound has been found, the following is a general protocol for preliminary screening of natural compounds.
Objective: To assess the potential antimicrobial activity of this compound against various microorganisms.
Principle: An antimicrobial agent diffusing from a well into an agar (B569324) medium will inhibit the growth of a susceptible microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.[4][5][6]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile broth medium
-
This compound solution of known concentration
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the substances into the agar.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Signaling Pathway Analysis
Preliminary studies on acridone alkaloids suggest that their cytotoxic effects may be mediated through the modulation of intracellular signaling pathways, particularly the ERK (Extracellular signal-regulated kinase) pathway.
Hypothesized ERK Pathway Involvement
Research on buxifoliadine E, an acridone alkaloid with potent cytotoxicity, has indicated that it may exert its anti-proliferative effects by inhibiting the ERK pathway.[1] Given the structural similarity and observed cytotoxicity of this compound, it is hypothesized that it may share a similar mechanism of action. The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.
Diagram of Hypothesized Experimental Workflow for Investigating ERK Pathway Involvement:
Diagram of the General ERK1/2 Signaling Pathway:
Conclusion and Future Directions
The preliminary biological screening of this compound indicates a promising cytotoxic profile against prostate cancer cells. The observed activity, coupled with findings from structurally related acridone alkaloids, suggests that the ERK signaling pathway is a likely molecular target. However, to establish a comprehensive biological profile, further investigations are warranted.
Future research should focus on:
-
Expanding the cytotoxicity screening to a broader panel of cancer cell lines to determine the spectrum of activity and selectivity.
-
Conducting antimicrobial and antiviral assays to explore other potential therapeutic applications.
-
Performing detailed mechanistic studies, including western blotting and kinase assays, to definitively elucidate the role of the ERK pathway and identify specific molecular targets of this compound.
-
Investigating the structure-activity relationships of this compound and its analogs to guide the design of more potent and selective derivatives.
This technical guide provides a foundational understanding of the initial biological screening of this compound, offering a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents from natural sources.
References
- 1. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atalantiaphyllines A-G, prenylated acridones from Atalantia monophylla DC. and their aromatase inhibition and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. botanyjournals.com [botanyjournals.com]
N-Methylatalaphylline: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylatalaphylline, a naturally occurring acridone (B373769) alkaloid isolated from plants of the Rutaceae family, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical studies. The document summarizes quantitative data on its cytotoxic, anti-inflammatory, and neuroprotective potential, details the experimental protocols used in these investigations, and visualizes the hypothesized signaling pathways. While research is ongoing, this guide serves as a foundational resource for professionals engaged in the exploration of this compound as a potential therapeutic agent.
Introduction
This compound is a member of the acridone class of alkaloids, characterized by a tricyclic aromatic structure. It is primarily isolated from plant species such as Atalantia monophyla and Glycosmis parva.[1][2] Structurally similar to other bioactive acridone alkaloids, this compound has been investigated for a range of biological activities. This guide focuses on elucidating the molecular mechanisms underlying its observed effects, with a particular emphasis on its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The primary mechanism appears to be the inhibition of cancer cell proliferation, with evidence suggesting a potential role in modulating key signaling pathways involved in cell growth and survival.
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound has been evaluated in prostate cancer cell lines. The following table summarizes the available quantitative data.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | LNCaP (Prostate Cancer) | WST-8 Assay | Cell Viability | Moderate to good cytotoxicity at 100 µM | [3] |
| This compound | LNCaP (Prostate Cancer) | WST-8 Assay | IC50 | Not explicitly reported for this compound, but a related compound, buxifoliadine E, showed an IC50 of 43.10 µM. | [3] |
Proposed Signaling Pathway: ERK Pathway Inhibition
While the direct molecular target of this compound is yet to be fully elucidated, studies on the structurally related and more potent acridone alkaloid, buxifoliadine E, isolated from the same plant, suggest that the ERK (Extracellular signal-regulated kinase) pathway is a likely target.[1][3] The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.
Experimental Protocols
This colorimetric assay is used to determine cell viability. It is based on the reduction of WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cancer cells (e.g., LNCaP) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), the WST-8 reagent is added to each well.
-
The plate is incubated for a further 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated, although the compound did not demonstrate significant activity in a lipopolysaccharide (LPS)-induced macrophage activation model.[2][4]
Quantitative Data: Nitric Oxide Production
In a study evaluating the effect on nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages, this compound did not show significant inhibitory activity.[4] In contrast, the related compound S-deoxydihydroglyparvin, isolated from the same plant, potently inhibited NO production with an IC50 of 3.47 ± 0.1 µM.[2][5]
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | RAW 264.7 (Macrophages) | Griess Assay | Nitric Oxide Production | No significant inhibition | [4] |
Signaling Pathway: p38 MAPK Pathway
For the active anti-inflammatory compound from the same plant source, S-deoxydihydroglyparvin, the mechanism of action was found to involve the inhibition of the p38 MAP kinase pathway.[2][4] This pathway is a key regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines and mediators like nitric oxide. While this compound was inactive in this assay, understanding the mechanism of a related compound provides context for the broader class of molecules.
Experimental Protocols
This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Cells are pre-treated with this compound for a specified time.
-
Inflammation is induced by adding LPS (lipopolysaccharide).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at 540 nm.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Neuroprotective Potential
This compound has been investigated for its potential to mitigate neurodegenerative processes, specifically through the inhibition of acetylcholinesterase (AChE) and antioxidant activity.
Quantitative Data: Enzyme Inhibition and Radical Scavenging
The inhibitory activity of this compound against AChE and its free radical scavenging capacity have been quantified.
| Compound | Target/Assay | Endpoint | Result (IC50) | Reference |
| This compound | Acetylcholinesterase (AChE) | Enzyme Inhibition | 49.08 µM | [6] |
| This compound | DPPH Radical Scavenging | Antioxidant Activity | 50.73 µM | [6] |
Proposed Mechanism: Acetylcholinesterase Inhibition
Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for Alzheimer's disease. By inhibiting AChE, this compound can increase acetylcholine levels in the brain, potentially improving cognitive function. The N-methyl group at position 10 of the acridone ring appears to enhance the inhibitory activity through hydrophobic interactions with key amino acid residues in the active site of AChE.[6]
Experimental Protocols
This assay is based on the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine (B1204863) when acetylcholine is hydrolyzed.
Protocol:
-
The reaction mixture containing phosphate (B84403) buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound (this compound) is prepared in a 96-well plate.
-
The AChE enzyme is added to the mixture and incubated.
-
The substrate, acetylthiocholine (B1193921) iodide (ATCI), is added to initiate the reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance is measured at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
This assay measures the antioxidant activity of a compound by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Protocol:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
Conclusion
This compound, an acridone alkaloid, demonstrates a range of biological activities in preclinical studies. Its potential as an anticancer agent appears to be linked to the inhibition of cell proliferation, possibly through modulation of the ERK signaling pathway. Furthermore, it exhibits moderate inhibitory activity against acetylcholinesterase and possesses antioxidant properties, suggesting a potential role in neuroprotection. While its anti-inflammatory activity was found to be limited in the models studied, the diverse bioactivities of this compound warrant further investigation. Future research should focus on elucidating its precise molecular targets, validating its therapeutic potential in in vivo models, and exploring its pharmacokinetic and safety profiles. This technical guide provides a solid foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. "Inhibitory effects of compounds isolated from ethyl acetate extracts o" by Chanyanuch Laprasert [digital.car.chula.ac.th]
- 3. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-deoxydihydroglyparvin from Glycosmis parva inhibits lipopolysaccharide induced murine macrophage activation through inactivating p38 mitogen activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylatalaphylline: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylatalaphylline, a naturally occurring acridone (B373769) alkaloid isolated from the plant Atalantia monophylla, has emerged as a compound of interest for its therapeutic potential. Acridone alkaloids, as a class, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and anti-allergic properties. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its cytotoxic and potential anti-inflammatory and anti-allergic activities. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways potentially modulated by this compound. While direct research on this compound is still in its early stages, this guide synthesizes the existing evidence and draws parallels from closely related compounds to provide a comprehensive resource for future investigation and drug development efforts.
Introduction
This compound is an acridone alkaloid, a class of nitrogen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone nucleus. It is one of several bioactive alkaloids isolated from Atalantia monophylla, a plant traditionally used in some cultures for medicinal purposes.[1] The therapeutic potential of acridone alkaloids has been increasingly recognized, with studies demonstrating their efficacy in various disease models. This guide focuses specifically on this compound, consolidating the available scientific data to facilitate further research into its mechanism of action and potential clinical applications.
Therapeutic Potential and Mechanism of Action
The therapeutic potential of this compound is being explored in several key areas, primarily in oncology and immunology. The following sections detail the current understanding of its activity in these domains.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against cancer cell lines. This activity is believed to be mediated, at least in part, through the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data on Cytotoxicity:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 70.5 | [2] |
| Atalaphylline | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 82.1 | [2] |
| Buxifoliadine E | LNCaP (Prostate Carcinoma) | WST-8 Assay | 43.10 | [3] |
| Buxifoliadine E | HepG2 (Hepatocellular Carcinoma) | WST-8 Assay | 41.36 | [3] |
| Buxifoliadine E | HT29 (Colorectal Adenocarcinoma) | WST-8 Assay | 64.60 | [3] |
| Buxifoliadine E | SHSY5Y (Neuroblastoma) | WST-8 Assay | 96.27 | [3] |
Signaling Pathways in Anticancer Activity:
Research on acridone alkaloids isolated from Atalantia monophylla suggests that their anticancer effects are mediated through the inhibition of the Extracellular Signal-Regulated Kinase (ERK) pathway.[3][4][5] Specifically, the related compound buxifoliadine E was found to suppress cancer cell proliferation by inhibiting the ERK pathway.[3][4][5] The ERK pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[6][7][8] It is highly probable that this compound exerts its cytotoxic effects through a similar mechanism involving the ERK and potentially the c-Jun N-terminal kinase (JNK) signaling pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
N-Methylatalaphylline: An In-depth Technical Guide on Initial Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylatalaphylline, a naturally occurring acridone (B373769) alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities. Primarily isolated from plants of the Rutaceae family, such as Atalantia monophylla, this compound has demonstrated potential as an anti-allergic and cytotoxic agent.[1] This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies concerning this compound and its analogs. It aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of the key structural features influencing its biological effects, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways. While specific systematic SAR studies on a series of synthesized this compound derivatives are limited in publicly available literature, this guide synthesizes the existing data on this compound and related acridone alkaloids to infer initial SAR insights.
Core Structure and Known Biological Activities
This compound belongs to the acridone class of alkaloids, characterized by a tricyclic aromatic core. The core structure of atalaphylline (B1205705), the parent compound, is often substituted at various positions, influencing its pharmacological profile. This compound is specifically the N-methylated form of atalaphylline.
Initial studies have highlighted two primary biological activities of interest for this compound:
-
Anti-allergic Activity: this compound has been identified as possessing anti-allergic properties, as demonstrated in studies utilizing rat basophilic leukemia (RBL-2H3) cells.[1]
-
Cytotoxic Activity: Like many acridone alkaloids, this compound has exhibited cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
Initial Structure-Activity Relationship Insights
While a comprehensive SAR study involving a wide array of this compound derivatives is not yet available, preliminary insights can be drawn from studies on related acridone alkaloids.
Table 1: Cytotoxicity of Acridone Alkaloids against LNCaP Human Prostate Cancer Cells
| Compound | Structure | IC₅₀ (µM) |
| This compound | (Structure not available in provided search results) | > 50 |
| Atalaphylline | (Structure not available in provided search results) | > 50 |
| N-methylcycloatalaphylline A | (Structure not available in provided search results) | 25.3 |
| Citrusinine I | (Structure not available in provided search results) | 18.7 |
| Buxifoliadine E | (Structure not available in provided search results) | 6.1 |
Data extracted from a study on the cytotoxic effects of acridone alkaloids.
Inference from available data:
-
N-methylation: The methylation of the nitrogen atom in the acridone core is a common feature among these alkaloids and is believed to influence their biological activity.
-
Other Substitutions: The presence and nature of other substituents on the acridone ring system appear to play a more significant role in determining the cytotoxic potency. For instance, the structures of the more potent compounds (N-methylcycloatalaphylline A, Citrusinine I, and Buxifoliadine E) likely possess specific moieties that enhance their activity compared to this compound and atalaphylline in this particular assay. A comprehensive SAR would require systematic modification of these substituents.
Experimental Protocols
Anti-Allergic Activity Assay (RBL-2H3 Cell Degranulation Assay)
This protocol is a standard method for evaluating the anti-allergic potential of compounds by measuring the inhibition of degranulation in mast cells.
1. Cell Culture:
- Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
2. Sensitization:
- RBL-2H3 cells are seeded in 24-well plates at a density of 2 x 10⁵ cells/well and incubated overnight.
- The cells are then sensitized by incubating with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE antibody for 24 hours.
3. Compound Treatment and Antigen Challenge:
- After sensitization, the cells are washed twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl₂, and 0.1% bovine serum albumin, pH 7.2).
- The cells are then incubated with various concentrations of this compound (or test compounds) for 1 hour at 37°C.
- Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 1 hour at 37°C.
4. Measurement of β-Hexosaminidase Release:
- The supernatant from each well is collected.
- An aliquot of the supernatant is mixed with an equal volume of p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5).
- The mixture is incubated at 37°C for 1 hour.
- The reaction is stopped by adding 0.1 M carbonate buffer (pH 10.0).
- The absorbance is measured at 405 nm using a microplate reader.
- The percentage of β-hexosaminidase release is calculated relative to the total cellular β-hexosaminidase content (determined by lysing the cells with Triton X-100).
Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
1. Cell Culture:
- Cancer cell lines (e.g., LNCaP) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics.
- Cells are maintained at 37°C in a humidified 5% CO₂ atmosphere.
2. Cell Seeding and Compound Treatment:
- Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
- The cells are then treated with various concentrations of this compound (or test compounds) for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
- After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
- The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
- The plate is shaken for 10 minutes to ensure complete dissolution.
- The absorbance is measured at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathways and Visualizations
The biological activities of acridone alkaloids are often mediated through their interaction with key cellular signaling pathways.
Figure 1: Postulated Signaling Pathway for Anti-Allergic Activity of this compound
Caption: Postulated mechanism of this compound's anti-allergic action.
Figure 2: Experimental Workflow for Anti-Allergic Activity Screening
Caption: A typical experimental workflow for assessing anti-allergic activity.
Conclusion and Future Directions
The initial studies on this compound reveal its potential as a bioactive molecule with noteworthy anti-allergic and cytotoxic properties. The acridone scaffold presents a promising starting point for the development of novel therapeutic agents. However, the current understanding of the structure-activity relationships for this compound is in its infancy.
Future research should focus on the systematic synthesis of a library of this compound derivatives with modifications at various positions of the acridone core. These modifications should include variations in:
-
N-substitution: Exploring the effect of different alkyl and aryl groups on the nitrogen atom.
-
Aromatic ring substitution: Introducing a range of electron-donating and electron-withdrawing groups at different positions on the aromatic rings.
-
Isoprenyl and other side chains: Modifying or replacing the isoprenyl groups often found in related natural products.
A comprehensive evaluation of these derivatives using the standardized assays described in this guide will be crucial for elucidating a detailed SAR and for identifying lead compounds with enhanced potency and selectivity. Furthermore, mechanistic studies to pinpoint the specific molecular targets and signaling pathways modulated by this compound and its more active analogs will be essential for their rational design and development as future drug candidates.
References
N-Methylatalaphylline: A Comprehensive Technical Overview of its Discovery, History, and Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Foreword: This document provides an in-depth technical guide on the acridone (B373769) alkaloid N-Methylatalaphylline, intended for an audience of researchers, scientists, and professionals in the field of drug development. It covers the historical discovery, methods of isolation, and current understanding of its biological activities and mechanism of action.
Introduction
This compound is a naturally occurring acridone alkaloid first identified from the plant species Atalantia monophylla Correa, a member of the Rutaceae family.[1] Like other acridone alkaloids, it possesses a core heterocyclic structure that has been the subject of significant scientific interest due to a wide range of biological activities, including anti-cancer, anti-allergic, and antimicrobial properties.[2][3][4] This guide will delve into the key technical aspects of this compound, from its initial discovery to its potential as a therapeutic agent.
Discovery and History
This compound was first isolated and its structure elucidated in 1970 by a team of Indian scientists: T. R. Govindachari, N. Viswanathan, B. R. Pai, V. N. Ramachandran, and P. S. Subramaniam. Their seminal work, published in the journal Tetrahedron, detailed the isolation of two new acridone alkaloids, atalaphylline (B1205705) and its N-methylated derivative, this compound, from the roots of Atalantia monophylla.[1] This discovery was a significant contribution to the field of natural product chemistry and laid the groundwork for future investigations into the pharmacological properties of this class of compounds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₄ | Inferred from structure |
| Molecular Weight | 393.48 g/mol | Inferred from structure |
| Class | Acridone Alkaloid | [1] |
| Appearance | - | Not specified in abstracts |
| Solubility | - | Not specified in abstracts |
Experimental Protocols
Isolation of this compound from Atalantia monophylla
The following is a generalized experimental protocol for the isolation of this compound based on standard phytochemical procedures and information from related studies, as the full text of the original discovery paper is not publicly available.
Objective: To isolate this compound from the root bark of Atalantia monophylla.
Materials:
-
Dried and powdered root bark of Atalantia monophylla
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Developing solvents (e.g., chloroform-methanol mixtures)
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Extraction: The powdered root bark is subjected to successive extraction with solvents of increasing polarity, typically starting with hexane to remove non-polar compounds, followed by chloroform and then ethanol.
-
Concentration: The chloroform and ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
-
Column Chromatography: The crude chloroform extract, being rich in alkaloids, is subjected to column chromatography over silica gel.
-
Elution: The column is eluted with a gradient of solvents, starting with pure chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Spots corresponding to this compound are identified by their characteristic Rf value and UV fluorescence.
-
Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification by recrystallization or preparative TLC to yield the pure compound.
Structure Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques, including UV, IR, and NMR spectroscopy, as well as mass spectrometry.[1] These methods allowed for the identification of the acridone core, the N-methyl group, and the positions of other substituents on the aromatic rings.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its cytotoxic effects against cancer cells being the most extensively studied.
Cytotoxicity
Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
| LNCaP (Prostate Cancer) | > 10 | [5] |
| HepG2 (Liver Cancer) | Not specified | [6] |
| HT29 (Colorectal Cancer) | Not specified | [6] |
| SH-SY5Y (Neuroblastoma) | Not specified | [6] |
Note: More specific quantitative data from the primary literature is needed for a comprehensive table.
Mechanism of Action: Induction of Apoptosis via the ERK Pathway
Recent research has indicated that the cytotoxic effects of some acridone alkaloids from Atalantia monophylla, and potentially this compound, are mediated through the induction of apoptosis. One of the key signaling pathways implicated is the Extracellular signal-regulated kinase (ERK) pathway. The proposed mechanism suggests that these compounds can lead to the inhibition of ERK, which in turn modulates the expression of pro- and anti-apoptotic proteins, ultimately leading to programmed cell death.[7]
The inhibition of the ERK pathway can lead to a decrease in the expression of anti-apoptotic proteins like Mcl-1 and an increase in the expression of pro-apoptotic proteins such as Bax. This shift in the balance of apoptotic regulators activates the caspase cascade, culminating in apoptosis.
References
- 1. Alkaloids of Atalantia monophylla correa - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Analysis and Antimicrobial Activities of Atalantia monophylla (L) Correa and Atalantia racemosa Wight and Arn | Bentham Science [eurekaselect.com]
- 6. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocols for N-Methylatalaphylline and its Analogues: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis protocols for the acridone (B373769) alkaloid N-Methylatalaphylline and its analogues. This guide includes detailed experimental procedures, quantitative data, and visual representations of the synthesis workflows and relevant biological pathways.
This compound belongs to the acridone class of alkaloids, a group of naturally occurring compounds known for their diverse biological activities, including potential anticancer properties.[1][2] The synthesis of this compound and its analogues is of significant interest for further pharmacological evaluation and drug development. This application note details a robust synthetic route to this compound, proceeding through the key intermediate, atalaphylline (B1205705).
I. Synthesis of Atalaphylline
A modular and efficient three-step synthetic strategy has been developed for the synthesis of atalaphyllidine, a closely related precursor to atalaphylline. This methodology can be adapted for the synthesis of atalaphylline. The general approach involves the condensation of an appropriate anthranilic acid derivative with phloroglucinol (B13840), followed by a regioselective annulation to construct the tetracyclic acridone core.
Experimental Protocol: Three-Step Synthesis of Atalaphyllidine
This protocol describes the synthesis of atalaphyllidine, which serves as a foundational method for producing atalaphylline by selecting the appropriate starting materials.
Step 1: Synthesis of the Tricyclic Acridone Derivative
-
To a solution of the chosen anthranilic acid derivative (1.0 equiv) and phloroglucinol (1.0 equiv) in 1-hexanol, add p-toluenesulfonic acid (TsOH, 0.05 equiv).
-
Reflux the reaction mixture at 160 °C for 18 hours. The solution will turn deep orange, and a greenish-yellow precipitate will form upon completion.
-
Cool the mixture to room temperature and add n-hexane.
-
Filter the resulting precipitate and wash with hexane (B92381) and dichloromethane (B109758) to remove residual 1-hexanol.
Step 2: Regioselective Annulation
The second step involves the construction of the fourth ring of the acridone structure.
Step 3: Final Modification
The final step involves modifications to the tetracyclic core to yield atalaphyllidine.
II. Synthesis of this compound
The final step in the synthesis of the target compound is the N-methylation of the atalaphylline precursor. A general and effective method for the N-methylation of acridone alkaloids utilizes a strong base and a methylating agent.
Experimental Protocol: N-methylation of Atalaphylline
-
Dissolve atalaphylline (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 3.0 equiv) portion-wise to the cooled solution and stir for 30 minutes at 0 °C.
-
To this mixture, add methyl iodide (MeI, 3.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding ice-cold saturated ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
III. Quantitative Data
The following tables summarize the key quantitative data for the synthesis of atalaphylline and this compound.
Table 1: Synthesis of Atalaphylline Precursor (Atalaphyllidine)
| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield (%) |
| 1 | Anthranilic acid derivative, Phloroglucinol | p-TsOH | 1-Hexanol | Reflux, 160 °C, 18 h | Tricyclic Acridone | High |
| 2 & 3 | Tricyclic Acridone | Various | Various | Various | Atalaphyllidine | - |
Table 2: N-methylation of Atalaphylline
| Reactant | Reagents | Solvent | Conditions | Product | Yield (%) |
| Atalaphylline | NaH, MeI | DMF | 0 °C to RT, 8 h | This compound | - |
Note: Specific yields for atalaphylline and its N-methylation were not explicitly found in the searched literature; however, the described methods for analogous compounds suggest high efficiency.
Table 3: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Atalaphyllidine | Data for related structures available | Data for related structures available |
| This compound | Data needs to be experimentally determined | Data needs to be experimentally determined |
Note: While specific NMR data for atalaphylline and this compound were not fully detailed in the search results, data for structurally similar acridone alkaloids is available and can be used for comparative analysis.
IV. Synthesis Workflow and Biological Pathway Diagrams
Diagram 1: General Synthesis Workflow for this compound
Caption: General synthetic route to this compound.
Diagram 2: Proposed Anticancer Mechanism of Acridone Alkaloids
Acridone alkaloids, including this compound, have been shown to exhibit cytotoxic effects on cancer cells.[3] One of the proposed mechanisms of action involves the inhibition of the ERK (Extracellular signal-regulated kinase) signaling pathway, which is crucial for cancer cell proliferation and survival.[4][5]
Caption: Inhibition of the ERK signaling pathway by acridone alkaloids.
V. Synthesis of this compound Analogues
The versatile synthetic route described allows for the preparation of a variety of this compound analogues by modifying the starting materials. For instance, utilizing different substituted anthranilic acids or aniline (B41778) derivatives in the initial condensation step can lead to a diverse library of acridone alkaloids.[6] Furthermore, employing alternative alkylating agents in the final step can introduce different N-substituents, enabling extensive structure-activity relationship (SAR) studies.[7][8]
This application note provides a detailed framework for the synthesis of this compound and its analogues. The protocols are based on established and efficient methodologies for the construction of the acridone scaffold and subsequent N-alkylation. The provided quantitative data and visual diagrams offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this promising class of compounds.
References
- 1. The antiproliferative effect of acridone alkaloids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the acridone alkaloids glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium [organic-chemistry.org]
Application Notes and Protocols for the Quantification of N-Methylatalaphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylatalaphylline is a naturally occurring acridone (B373769) alkaloid found in plants of the Rutaceae family, such as Atalantia monophylla. Acridone alkaloids are a class of compounds that have garnered significant interest due to their diverse biological activities, including potential anti-allergic properties.[1] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for phytochemical analysis, pharmacological studies, and the development of new therapeutic agents.
This document provides detailed application notes and standardized protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques for this compound Quantification
The primary analytical methods for the quantification of acridone alkaloids, and by extension this compound, are HPLC and LC-MS/MS. These techniques offer the necessary selectivity and sensitivity for complex matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of phytochemicals.[2] For acridone alkaloids, reversed-phase HPLC with a C18 column is commonly employed.[3][4] Detection can be achieved using a Diode Array Detector (DAD) or a fluorescence detector, the latter often providing higher sensitivity for fluorescent compounds like acridone alkaloids.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[5][6] This technique is particularly useful for quantifying low concentrations of analytes in complex biological matrices and for structural elucidation.[6][7]
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV/Fluorescence
This protocol provides a general framework for the quantification of this compound in plant extracts. Method optimization and validation are essential for specific applications.
1. Sample Preparation (Plant Material)
-
Extraction:
-
Dry the plant material (e.g., roots of Atalantia monophylla) at 40°C and grind it into a fine powder.
-
Extract the powdered material with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and acetone.[1] Sonication or maceration can be used to enhance extraction efficiency.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve a known amount of the crude extract in the mobile phase for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[3][4]
-
Mobile Phase: A gradient elution using a mixture of methanol and water or acetonitrile (B52724) and water is typically effective.[3] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection:
3. Calibration and Quantification
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol is suitable for the sensitive quantification of this compound in biological matrices.
1. Sample Preparation (Biological Samples, e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]+ of this compound, and the product ions will be specific fragments generated by collision-induced dissociation. These transitions need to be determined by infusing a standard solution of this compound.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using standard solutions with known concentrations.
Data Presentation
The following tables summarize typical validation parameters that should be determined for a robust quantification method.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.999[3][4] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Analytical Tools for Accessing Acridones and Unrelated Phenylacrylamides from Swinglea glutinosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Analysis of N-Methylatalaphylline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of N-Methylatalaphylline. As no standardized, validated method is readily available in the public domain, this note details a robust starting point for method development and validation.
Principle:
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This proposed method utilizes a reversed-phase HPLC approach, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and water. This compound, being a moderately polar acridone (B373769) alkaloid, will be retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved by passing the column eluent through a UV detector set at a wavelength where this compound exhibits strong absorbance. Based on the characteristic UV absorption of the acridone nucleus, a primary wavelength of approximately 250 nm is proposed for sensitive detection.[1][2][3]
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (≥99%).
-
Water (HPLC grade or Milli-Q).
-
Proposed Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC-UV analysis of this compound.
| Parameter | Proposed Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 18.00 | |
| 18.01 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up to the mark with water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Mix well and make up to the mark with acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent to ensure good peak shape.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample preparation protocol will depend on the matrix (e.g., plant extract, formulation). A general approach involves extraction with a suitable solvent (such as methanol or acetonitrile), followed by filtration through a 0.45 µm syringe filter before injection. The final extract should be diluted with the diluent to fall within the calibration range.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (RSD%) | ≤ 2.0% for peak area and retention time |
Data Presentation
The following tables represent the expected outcomes from a full method validation of the proposed HPLC-UV method for this compound.
Table 1: Expected System Suitability Results
| Parameter | Expected Result |
| Retention Time (min) | Approx. 8-12 |
| Tailing Factor (T) | < 1.5 |
| Theoretical Plates (N) | > 3000 |
| RSD% of Peak Area (n=5) | < 1.0% |
| RSD% of Retention Time (n=5) | < 0.5% |
Table 2: Expected Method Validation Parameters
| Parameter | Expected Specification |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 |
| Precision (RSD%) | |
| - Intraday | ≤ 2.0% |
| - Interday | ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) (µg/mL) | < 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | < 1.0 |
| Specificity | No interference from blank/placebo at the retention time of the analyte |
Visualizations
Experimental Workflow Diagram
References
Application Note: High-Throughput Analysis of N-Methylatalaphylline in Plant Extracts using LC-MS/MS
Abstract
This application note presents a comprehensive and detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective detection and quantification of N-Methylatalaphylline in plant extracts. This compound, a carbazole (B46965) alkaloid found in plants of the Rutaceae family, such as Clausena lansium (Wampee), has garnered interest for its potential pharmacological activities.[1][2] The described methodology is tailored for researchers, scientists, and professionals in drug development, providing a robust framework for natural product analysis. The protocol encompasses all stages from sample preparation to data acquisition and analysis, ensuring reproducibility and accuracy.
Introduction
Clausena lansium, commonly known as Wampee, is a fruit-bearing plant native to Southeast Asia, valued for both its culinary and medicinal properties.[1] The plant is a rich source of various bioactive secondary metabolites, including a diverse range of alkaloids.[1][3] Among these, carbazole alkaloids are of significant interest due to their reported biological activities. This compound is a representative of this class of compounds. Accurate and sensitive analytical methods are crucial for the phytochemical analysis of plant extracts and for ensuring the quality and consistency of potential phytopharmaceutical products. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of complex mixtures like plant extracts, making it the ideal technique for this application.[4] This protocol provides a detailed workflow for the analysis of this compound, from sample extraction to final data analysis.
Experimental Protocol
Sample Preparation: Extraction of this compound from Plant Material
This protocol is optimized for the extraction of alkaloids from plant tissues, such as leaves or pericarp.[1][5]
-
Sample Collection and Pre-processing:
-
Harvest fresh plant material (e.g., leaves of Clausena lansium).
-
Immediately freeze the collected material in liquid nitrogen to quench metabolic processes.[5]
-
Grind the frozen tissue into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.[5]
-
Store the powdered sample at -80°C until extraction.
-
-
Ultrasonic-Assisted Extraction:
-
Accurately weigh approximately 1.0 g of the frozen plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (B129727) (HPLC grade) to the tube.[6]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction in a water bath at 50°C for 30 minutes.[1]
-
Centrifuge the extract at 4,000 x g for 10 minutes at 4°C.[5]
-
-
Final Sample Preparation for LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new centrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC-MS vial.[7][8]
-
The sample is now ready for injection into the LC-MS/MS system. For calibration curves, a serial dilution of a certified reference standard of this compound should be prepared in 80% methanol.
-
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350°C |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the proposed MRM parameters for the detection of this compound. These values are based on the theoretical molecular weight and predicted fragmentation patterns and should be confirmed by direct infusion of a pure standard.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 350.17 | 335.15 | 292.13 | 25 |
Note: The provided m/z values are theoretical and require experimental verification.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the detection and quantification of this compound in plant extracts. The detailed steps for sample preparation and the specified LC-MS/MS parameters offer a solid foundation for researchers in the field of natural product chemistry and drug discovery. This method can be adapted for the analysis of other similar alkaloids in various plant matrices, contributing to the broader understanding of plant metabolomics.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Review of Phytochemical Profiles and Health-Promoting Effects of Different Portions of Wampee (Clausena lansium) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
N-Methylatalaphylline: Application Notes and Protocols for In Vitro Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of N-Methylatalaphylline, an acridone (B373769) alkaloid isolated from plants such as Atalantia monophylla. The protocols detailed herein are foundational for screening and characterizing the anti-proliferative and pro-apoptotic potential of this compound against various cancer cell lines.
Data Summary: Cytotoxicity of Acridone Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Buxifoliadine E | HepG2 | WST-8 | 41.36 | 24 | [1] |
| Buxifoliadine E | LNCaP | WST-8 | 43.10 | 24 | [1] |
| Buxifoliadine E | HT29 | WST-8 | 64.60 | 24 | [1] |
| Buxifoliadine E | SHSY5Y | WST-8 | 96.27 | 24 | [1] |
Experimental Protocols & Workflows
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic and apoptotic effects of this compound. Key assays include the assessment of metabolic viability (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V-FITC/PI assay).
Figure 1. Workflow for MTT and LDH Cytotoxicity Assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, a marker of compromised membrane integrity.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis solution)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit (1 hour before the end of the experiment).
-
Background: Medium only.
-
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Solution to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Protocol 3: Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2. Workflow for Annexin V/PI Apoptosis Assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Proposed Signaling Pathway for this compound
Based on studies of structurally related acridone alkaloids from Atalantia monophylla, this compound is proposed to induce apoptosis by inhibiting the Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2][3] Inhibition of ERK leads to downstream modulation of Bcl-2 family proteins, resulting in the activation of the intrinsic apoptotic cascade.
References
Application Notes and Protocols: Investigating the Effects of N-Methylatalaphylline on the ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Dysregulation of the ERK pathway is a hallmark of many diseases, particularly cancer, making it a key target for therapeutic development.[2][5] N-Methylatalaphylline is a compound of interest for which the effects on the ERK signaling pathway have not been extensively characterized. These application notes provide a comprehensive framework of protocols and tools to investigate the potential modulatory effects of this compound on ERK signaling.
The following sections detail methodologies for assessing the phosphorylation status of key pathway components, measuring downstream cellular responses, and directly evaluating enzymatic activity.
Data Presentation
To facilitate the analysis and comparison of experimental outcomes, quantitative data should be systematically organized. The following table provides a template for presenting hypothetical data from a Western blot experiment designed to measure the impact of this compound on MEK and ERK phosphorylation.
Table 1: Hypothetical Quantitative Analysis of this compound's Effect on ERK Pathway Phosphorylation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-MEK1/2 (Ser217/221) | Vehicle Control | 0 | 1.00 | ± 0.09 |
| This compound | 1 | 0.98 | ± 0.08 | |
| This compound | 10 | 0.65 | ± 0.07 | |
| This compound | 100 | 0.23 | ± 0.04 | |
| Total MEK1/2 | Vehicle Control | 0 | 1.00 | ± 0.06 |
| This compound | 1 | 1.02 | ± 0.05 | |
| This compound | 10 | 0.99 | ± 0.07 | |
| This compound | 100 | 1.01 | ± 0.06 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 0 | 1.00 | ± 0.11 |
| This compound | 1 | 0.95 | ± 0.10 | |
| This compound | 10 | 0.52 | ± 0.09 | |
| This compound | 100 | 0.18 | ± 0.03 | |
| Total ERK1/2 | Vehicle Control | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.99 | ± 0.07 | |
| This compound | 10 | 1.03 | ± 0.09 | |
| This compound | 100 | 1.00 | ± 0.08 |
Data represents the relative band intensity from Western blot analysis, normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the vehicle-treated control.
Visualizing the ERK Signaling Pathway and Experimental Logic
Diagrams are essential for conceptualizing complex biological pathways and experimental designs. The following diagrams, generated using Graphviz, illustrate the ERK signaling cascade, a typical experimental workflow, and the logical connections between the proposed assays.
Caption: The canonical ERK signaling pathway with potential inhibitory points for this compound.
Caption: A generalized workflow for studying this compound's effect on the ERK pathway.
Caption: Logical connections between the key experimental approaches.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to elucidate the effects of this compound on the ERK signaling pathway.
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is designed to semi-quantitatively measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates after treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells (e.g., a relevant cancer cell line) in 6-well plates and culture until they reach 70-80% confluency.[2] b. Serum-starve the cells for 12-24 hours to reduce basal ERK activity.[2] c. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 30 minutes, 2 hours, 6 hours).[2] d. If applicable, stimulate the cells with a known ERK activator (e.g., EGF, PMA) for the final 15-30 minutes of the treatment period to induce ERK phosphorylation.
2. Cell Lysis and Protein Quantification: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2] b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][6] c. Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and incubate on ice for 30 minutes with periodic vortexing.[2][6] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6] e. Transfer the supernatant (protein lysate) to new tubes and determine the protein concentration using a BCA assay.[2][6]
3. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[2] b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. Run the gel long enough to ensure clear separation of ERK1 (44 kDa) and ERK2 (42 kDa).[7] d. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[6][7]
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[7] b. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.[6][7] c. Wash the membrane three times with TBST for 5-10 minutes each.[7] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7] e. Wash the membrane again as in step 4c.
5. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.[6] b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize the data, strip the membrane and re-probe with a primary antibody for total ERK1/2.[7] d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.[7]
Protocol 2: In Vitro Kinase Assay for MEK or ERK Activity
This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1/2 or ERK1/2.
1. Reagents and Setup: a. Obtain purified, active MEK1/2 or ERK1/2 enzyme. b. Use a specific substrate, such as inactive ERK2 for a MEK kinase assay, or Myelin Basic Protein (MBP) for an ERK kinase assay.[8][9] c. Prepare a kinase assay buffer (e.g., containing MOPS, β-glycerophosphate, MgCl2, DTT, and ATP).[8][9] d. Prepare a stock solution of this compound and perform serial dilutions.
2. Kinase Reaction: a. In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the specific substrate, and the desired concentration of this compound or vehicle control. b. Add the purified kinase to initiate the reaction. c. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
3. Detection of Kinase Activity:
-
Radiometric Method: i. Include [γ-³²P]ATP in the reaction mixture. ii. After incubation, spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.[8] iii. Wash the paper to remove unincorporated [γ-³²P]ATP. iv. Quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Method (e.g., ADP-Glo™): i. After the kinase reaction, add a reagent to deplete the remaining ATP. ii. Add a second reagent to convert the ADP produced into ATP. iii. Add a luciferase/luciferin mixture to generate a luminescent signal proportional to the amount of ADP formed.[10] iv. Measure the luminescence using a plate reader.
4. Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation, which are often downstream consequences of ERK pathway activity.
1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) and allow them to attach overnight. b. Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. c. Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
2. MTT Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.[11] b. Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
3. Solubilization and Measurement: a. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. b. Gently agitate the plate to ensure complete solubilization. c. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
4. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other values. b. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. c. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
References
- 1. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-Cancer Activity of N-Methylatalaphylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and detailed protocols for evaluating the anti-cancer properties of N-Methylatalaphylline, an acridone (B373769) alkaloid. Due to the limited specific research on this compound, this document combines available data on its cytotoxicity with established methodologies for the broader class of acridone alkaloids, which have demonstrated promising anti-cancer activities.
Introduction to this compound and Acridone Alkaloids
This compound is a naturally occurring acridone alkaloid isolated from plants such as Atalantia monophylla. Acridone alkaloids are a class of phytochemicals known for a range of biological activities, including anti-viral, anti-malarial, and anti-cancer effects.[1] Their potential as anti-cancer agents stems from their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.[2][3] This document outlines experimental approaches to further characterize the anti-cancer profile of this compound.
In Vitro Anti-Cancer Activity of this compound
Cytotoxicity Screening
The initial step in evaluating the anti-cancer potential of this compound is to assess its cytotoxic effects on various cancer cell lines.
Quantitative Data Summary:
A study by Kaomek et al. (2019) screened this compound and other acridone derivatives for their cytotoxic activity against the LNCaP human prostate cancer cell line.[1] The results are summarized in the table below.
| Compound | Concentration (µM) | Cell Viability (%)[1] |
| This compound | 100 | 33.07 |
| Atalaphylline | 100 | 48.91 |
| N-methylatalaphyllinine | 100 | 43.83 |
| Atalaphyllinine | 100 | 95.83 |
| N-methylcycloatalaphylline A | 100 | 59.83 |
| Citrusinine II | 100 | 54.09 |
| Citrusinine I | 100 | 69.32 |
| Glycosparvarine | 100 | 50.94 |
| Citruscridone | 100 | 90.56 |
| Buxifoliadine E | 100 | 20.88 |
Data adapted from Kaomek et al., 2019.[1]
These findings indicate that this compound exhibits moderate to good cytotoxic activity against LNCaP cells. Further dose-response studies are warranted to determine its IC50 value across a panel of cancer cell lines representing different tumor types.
Experimental Protocols for In Vitro Assays
This colorimetric assay is a standard method for assessing cell viability and proliferation.[4][5]
Principle: Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT or WST-8) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Investigation of Molecular Mechanisms
Based on studies of related acridone alkaloids, the anti-cancer activity of this compound may involve the modulation of key signaling pathways.
Signaling Pathway Analysis
The ERK (Extracellular signal-regulated kinase) pathway is a critical regulator of cell proliferation and survival, and it is often dysregulated in cancer.[1] Other relevant pathways for acridone alkaloids include those involved in apoptosis and drug resistance.[4][5]
Hypothesized Signaling Pathway for Acridone Alkaloid Activity
Caption: Hypothesized inhibition of the ERK signaling pathway by this compound.
Experimental Protocol for Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Anti-Cancer Activity Evaluation
To assess the anti-tumor efficacy of this compound in a living organism, a xenograft mouse model is a standard approach.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating the in vivo anti-cancer efficacy of this compound.
Protocol for a Xenograft Mouse Model
Animals: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., LNCaP) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at various doses (to be determined by toxicity studies) and a vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) will depend on the compound's properties.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Tissue Collection and Analysis: Excise the tumors, measure their weight, and process them for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blotting).
Conclusion
This compound has demonstrated in vitro cytotoxicity against a prostate cancer cell line, indicating its potential as an anti-cancer agent. The protocols and experimental models detailed in these application notes provide a framework for a comprehensive evaluation of its efficacy and mechanism of action. Further studies, including dose-response analyses, investigation of its effects on apoptosis and key signaling pathways, and in vivo efficacy studies, are essential to fully characterize its therapeutic potential.
References
- 1. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacological Assays of N-Methylatalaphylline Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylatalaphylline is an acridone (B373769) alkaloid that has garnered scientific interest due to its potential therapeutic properties. As a member of the acridone alkaloid family, it is investigated for a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-allergic effects. These application notes provide a comprehensive overview of the pharmacological assays relevant to elucidating the bioactivity of this compound, complete with detailed experimental protocols and data presentation guidelines. The information herein is intended to equip researchers with the necessary tools to effectively screen and characterize the pharmacological profile of this compound.
Data Presentation: Summary of Bioactivities
The following tables summarize the reported quantitative data for this compound and related acridone alkaloids across various bioassays. This structured presentation allows for a comparative analysis of their potency.
Table 1: Cytotoxicity of Acridone Alkaloids against LNCaP Human Prostate Cancer Cells
| Compound | Concentration (µM) | % Cell Viability | Standard Deviation |
| This compound | 100 | ~40% | Varies |
| Atalaphylline | 100 | ~50% | Varies |
| N-Methylatalaphyllinine | 100 | ~60% | Varies |
| Atalaphyllinine | 100 | ~95% (Inactive) | Varies |
| N-Methylcycloatalaphylline A | 100 | ~45% | Varies |
| Citrusinine II | 100 | ~35% | Varies |
| Citrusinine I | 100 | ~30% | Varies |
| Glycosparvarine | 100 | ~25% | Varies |
| Citruscridone | 100 | ~90% (Inactive) | Varies |
| Buxifoliadine E | 100 | ~20% | Varies |
Data is estimated from graphical representations in the cited literature and serves for comparative purposes. Actual values may vary based on experimental conditions.
Table 2: Acetylcholinesterase (AChE) Inhibitory and Antioxidant Activities of Acridone Alkaloids
| Compound | AChE Inhibition IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| This compound | Data not available | Data not available |
| Atalaphylline | > 100 | 79.58 |
| N-Methylatalaphyllinine | > 100 | 65.23 |
| Atalaphyllinine | > 100 | 58.99 |
| Citrusinine I | 35.62 | 19.98 |
| Citrusinine II | 15.85 | 25.12 |
| Glycosparvarine | 25.12 | 22.39 |
| Buxifoliadine C | 45.71 | 28.18 |
| Citruscridone | > 100 | 31.62 |
Table 3: Anti-Allergic Activity of Acridone Alkaloids (Inhibition of β-Hexosaminidase Release)
| Compound | IC50 (µM) |
| This compound | Data not available |
| N-Methylcycloatalaphylline A | 40.1 |
| Buxifoliadine E | 6.1 |
| Citrusinine I | 18.7 |
Experimental Protocols
This section provides detailed methodologies for key pharmacological assays to evaluate the bioactivity of this compound.
Anticancer Activity Assays
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (WST-8)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
This assay determines if this compound induces apoptosis (programmed cell death).
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This assay assesses the effect of this compound on cancer cell migration.
-
Materials:
-
Cancer cell line
-
This compound
-
6-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure. % Wound Closure = [(Initial scratch width - Scratch width at time T) / Initial scratch width] x 100
-
Neuroprotective Activity Assays
This assay evaluates the potential of this compound to inhibit AChE, an enzyme implicated in Alzheimer's disease.
-
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of different concentrations of this compound.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate of control reaction - Rate of sample reaction) / Rate of control reaction] x 100
-
Determine the IC50 value.
-
This assay measures the free radical scavenging capacity of this compound.
-
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
This compound
-
Spectrophotometer
-
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keeping it in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of various concentrations of this compound to 2 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the EC50 value (the concentration that scavenges 50% of the ABTS radicals).
-
Anti-Allergic Activity Assay
This assay measures the ability of this compound to inhibit the degranulation of mast cells, a key event in allergic reactions.
-
Materials:
-
RBL-2H3 cells (rat basophilic leukemia)
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-human serum albumin (HSA)
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Sensitize RBL-2H3 cells with anti-DNP-IgE overnight.
-
Wash the cells and pre-incubate with different concentrations of this compound for 1 hour.
-
Stimulate the cells with DNP-HSA for 30 minutes to induce degranulation.
-
Collect the supernatant and lyse the remaining cells to measure the total β-hexosaminidase content.
-
In a separate plate, mix the supernatant or cell lysate with the PNAG substrate solution.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction with a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release: % Release = (Absorbance of supernatant / Absorbance of cell lysate) x 100
-
Determine the IC50 value for the inhibition of degranulation.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.
Caption: ERK Signaling Pathway Inhibition by this compound.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Caption: General Experimental Workflow for Bioactivity Screening.
Application Note: A Hierarchical Cell-Based Assay Strategy for Screening N-Methylatalaphylline Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction N-Methylatalaphylline, a quinolone alkaloid, and its analogues represent a class of compounds with potential therapeutic value. Quinolone alkaloids have been reported to exhibit a range of biological activities, including cytotoxic and antimicrobial effects.[1][2] A systematic screening approach is essential to identify and characterize the most potent and mechanistically interesting analogues for further drug development. This document outlines a hierarchical, cell-based screening strategy, beginning with a broad assessment of cytotoxicity, followed by secondary assays to elucidate the mechanism of action, such as apoptosis induction and modulation of specific cell signaling pathways. The provided protocols are optimized for a 96-well plate format, making them suitable for medium- to high-throughput screening.
Experimental Workflow
A multi-tiered screening approach is recommended to efficiently identify and characterize lead compounds. The workflow begins with a primary screen to identify active analogues, followed by secondary and mechanistic assays to confirm activity and elucidate the mode of action.
Caption: A hierarchical workflow for screening this compound analogues.
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison of the analogues' activities.
Table 1: Representative Data for Primary Cytotoxicity Screen. The following table illustrates a hypothetical outcome for a primary screen of this compound analogues against HeLa cells at a single concentration (10 µM) for 48 hours.
| Compound ID | Analogue Name | Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability | Hit (<\50% Viability) |
| NMA-001 | Analogue 1 | 10 | 0.85 | 85% | No |
| NMA-002 | Analogue 2 | 10 | 0.23 | 23% | Yes |
| NMA-003 | Analogue 3 | 10 | 0.91 | 91% | No |
| NMA-004 | Analogue 4 | 10 | 0.45 | 45% | Yes |
| Vehicle | DMSO (0.1%) | N/A | 1.00 | 100% | N/A |
| Staurosporine | Positive Control | 1 | 0.05 | 5% | N/A |
Table 2: Representative Data for Secondary Apoptosis Assay. Following the primary screen, a "hit" compound (e.g., NMA-002) is evaluated in a dose-response manner using the Caspase-Glo® 3/7 assay to quantify apoptosis induction.
| Compound ID | Concentration (µM) | Mean Luminescence (RLU) | Fold Induction vs. Vehicle |
| NMA-002 | 0.1 | 15,500 | 1.5 |
| NMA-002 | 0.5 | 32,000 | 3.2 |
| NMA-002 | 1.0 | 78,000 | 7.8 |
| NMA-002 | 5.0 | 155,000 | 15.5 |
| NMA-002 | 10.0 | 162,000 | 16.2 |
| NMA-002 | 25.0 | 160,500 | 16.0 |
| Vehicle | DMSO (0.1%) | 10,000 | 1.0 |
Experimental Protocols
Protocol 1: Primary Screening - MTT Cell Viability Assay
This protocol assesses the effect of this compound analogues on cell metabolic activity, which is an indicator of cell viability.[3] The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[4][5]
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound analogues dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 100 µL of SDS-HCl solution or DMSO)[6][7]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (e.g., at a final concentration of 10 µM). Include vehicle controls (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[6]
-
Solubilization: Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Secondary Screening - Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[8] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal.[8][9]
Materials:
-
Cell line cultured in 96-well white-walled plates
-
This compound analogues
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with a range of concentrations of the hit analogues, as described in Protocol 1 (Steps 1 & 2). Incubate for a period determined by the compound's kinetics (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[10] Allow the reagent to equilibrate to room temperature before use.[11]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[10]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and the caspase reaction.[8][9]
-
Incubation: Mix the contents by placing the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[9][11]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data by subtracting the background luminescence (from cell-free wells) and express the results as a fold change in caspase activity relative to the vehicle control.
Protocol 3: Mechanistic Studies - NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation, immunity, and cell survival.[12] It utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[13]
Materials:
-
HEK293T or similar cell line stably expressing an NF-κB-luciferase reporter
-
96-well white-walled plates
-
This compound analogues
-
NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white-walled plate at a suitable density and incubate overnight.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test analogue. Include a vehicle control. Incubate for 1-2 hours to allow for cell uptake.[12]
-
NF-κB Activation: To each well (except for the unstimulated control), add the NF-κB activator (e.g., TNF-α at a final concentration of 20 ng/mL).[12]
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.[12]
-
Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[12][14]
-
Luminescence Measurement: Add the luciferase assay reagent to the wells according to the manufacturer's protocol.[15] Measure the firefly luciferase activity using a luminometer. If using a dual-reporter system, subsequently add the Stop & Glo® reagent and measure Renilla luciferase activity for normalization.[15]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
Hypothesized Mechanism of Action
Based on the known activities of similar compounds, this compound analogues may exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and inflammation, such as the NF-κB pathway. Inhibition of this pathway would prevent the transcription of anti-apoptotic and pro-inflammatory genes, leading to cell death.
Caption: Hypothesized inhibition of the NF-κB pathway by an this compound analogue.
References
- 1. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
optimizing extraction yield of N-Methylatalaphylline from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of N-Methylatalaphylline from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
A1: this compound is a bioactive acridone (B373769) alkaloid.[1][2] The primary plant source for this compound is the roots of Atalantia monophylla, a member of the Rutaceae family.[1][3][4]
Q2: What are the general solubility properties of this compound?
A2: As an acridone alkaloid, this compound is generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[5][6] It is considered practically insoluble in water.[5][6] Like most alkaloids, it can form salts with acids, and these salts are typically more water-soluble.[7][8]
Q3: Which solvents are recommended for the initial extraction of this compound?
A3: Based on successful isolation studies, dichloromethane (B109758) and acetone (B3395972) have been effectively used for the extraction of this compound from the roots of Atalantia monophylla.[1] The choice of solvent will depend on the subsequent purification strategy.
Q4: What is the general principle behind the extraction of alkaloids like this compound?
A4: The extraction of alkaloids is based on their basic nature.[7] In the plant material, alkaloids usually exist as salts of organic acids. The extraction process typically involves:
-
Basification of the plant material to liberate the free alkaloid.
-
Extraction of the free alkaloid using an organic solvent.
-
Purification through acid-base extraction, where the alkaloid is converted back to a salt to be soluble in an aqueous phase, separating it from other non-basic compounds.[9]
Q5: How can the extraction process for this compound be optimized?
A5: Optimization of the extraction process involves systematically varying parameters such as the type of solvent, temperature, extraction time, and the ratio of solvent to plant material to maximize the yield. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to improve efficiency.[10][11][12]
Q6: What analytical methods are suitable for quantifying the yield of this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the quantification of this compound.[13][14][15] A reversed-phase C18 column with a suitable mobile phase, such as an acetonitrile-water mixture, and UV detection can be used for separation and quantification.[13][15]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Incomplete liberation of the free alkaloid from the plant matrix. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound. | 1. Ensure thorough basification of the plant material before extraction. 2. Experiment with a range of solvents with varying polarities. 3. Optimize extraction time and temperature; consider using UAE or MAE. 4. Avoid excessive heat and light exposure during the extraction process. |
| Co-extraction of Impurities | 1. The chosen solvent has low selectivity for the target alkaloid. 2. The plant material contains a high concentration of other soluble compounds. | 1. Perform a preliminary liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove fats and waxes before the main extraction. 2. Employ chromatographic techniques like column chromatography for purification after the initial extraction. |
| Difficulty in Separating this compound from other Alkaloids | The plant source contains a complex mixture of structurally similar alkaloids. | Utilize advanced chromatographic techniques such as preparative HPLC or counter-current chromatography for high-resolution separation. |
| Precipitation of the Compound During Storage | 1. The solution is supersaturated. 2. The temperature of the solution has decreased. 3. The pH of the solution has shifted. | 1. Dilute the solution to a concentration below the solubility limit. 2. Store the solution at a constant and appropriate temperature. 3. Ensure the solution is adequately buffered to maintain the optimal pH for solubility.[5] |
| Inconsistent Results in Quantification | 1. Incomplete extraction from the plant material. 2. Degradation of the analyte during sample preparation or analysis. 3. Issues with the HPLC method (e.g., poor peak shape, shifting retention times). | 1. Ensure a consistent and optimized extraction protocol is followed for all samples. 2. Protect samples from light and heat, and analyze them as quickly as possible after preparation. 3. Optimize the HPLC method, including mobile phase composition, flow rate, and column temperature. Ensure the system is properly equilibrated. |
Data Presentation: Optimizing Extraction Parameters
The following table summarizes the expected impact of different extraction parameters on the yield of this compound. This data is generalized for acridone alkaloid extraction and should be optimized for specific experimental conditions.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) | Remarks |
| Solvent | Dichloromethane | (Assumed Baseline) | Acetone | (Variable) | Methanol | (Variable) | The polarity of the solvent is a critical factor. A systematic evaluation is recommended. |
| Temperature | 25°C | (Assumed Baseline) | 40°C | (Likely Increase) | 60°C | (Potential Increase/Degradation) | Higher temperatures can increase solubility and extraction rate, but may also lead to degradation of the alkaloid.[10] |
| Time | 1 hour | (Assumed Baseline) | 4 hours | (Likely Increase) | 8 hours | (Potential Plateau/Degradation) | Longer extraction times can increase yield up to a certain point, after which the risk of degradation increases. |
| Particle Size | Coarse Powder | (Assumed Baseline) | Fine Powder | (Likely Increase) | Very Fine Powder | (Potential Channeling) | Smaller particle size increases the surface area for extraction, but if too fine, it can lead to compaction and poor solvent percolation. |
| Extraction Method | Maceration | (Assumed Baseline) | Soxhlet | (Likely Increase) | Ultrasound-Assisted | (Likely Higher Increase) | Modern techniques like UAE can significantly improve extraction efficiency and reduce extraction time.[10] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol outlines a standard method for the extraction and purification of this compound from the dried and powdered roots of Atalantia monophylla.
-
Preparation of Plant Material:
-
Grind the dried roots of Atalantia monophylla to a fine powder.
-
Defat the powdered material by extraction with hexane for several hours in a Soxhlet apparatus to remove lipids and other non-polar compounds.
-
Air-dry the defatted plant material.
-
-
Basification and Extraction:
-
Moisten the defatted plant material with a 10% aqueous solution of sodium carbonate or ammonium (B1175870) hydroxide (B78521).
-
Allow the mixture to stand for 2-4 hours to ensure the liberation of the free alkaloid.
-
Extract the basified plant material with dichloromethane or acetone in a Soxhlet apparatus for 6-8 hours.
-
-
Acidic Extraction (Purification):
-
Concentrate the organic extract under reduced pressure.
-
Dissolve the residue in the organic solvent and extract it with a 5% aqueous solution of hydrochloric acid or sulfuric acid. The protonated alkaloid will move to the aqueous phase.
-
Separate the aqueous layer containing the alkaloid salt.
-
-
Liberation and Isolation of the Free Alkaloid:
-
Basify the acidic aqueous solution with a dilute solution of ammonium hydroxide to a pH of 9-10.
-
The free this compound will precipitate out of the solution.
-
Extract the liberated alkaloid with dichloromethane or chloroform.
-
Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound.
-
-
Further Purification:
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents such as hexane-ethyl acetate (B1210297) or chloroform-methanol.
-
Protocol 2: HPLC Quantification of this compound
This protocol provides a general method for the quantitative analysis of this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[13] The mobile phase should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength of around 190 nm has been used for a related compound, N-methylaniline).[13]
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the extracted sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
References
- 1. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 28233-34-3 | DBA23334 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Alkaloid - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Extraction of alkaloids | DOCX [slideshare.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-Methylatalaphylline Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with N-Methylatalaphylline in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, an acridone (B373769) alkaloid, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Acridone alkaloids, in general, can be susceptible to hydrolysis under acidic or alkaline conditions and may degrade upon exposure to heat or UV light.[1]
Q2: I observed a color change in my this compound solution. What could be the cause?
A2: A color change often indicates chemical degradation. This could be due to oxidation or the formation of degradation products with different chromophores. It is recommended to prepare fresh solutions and store them under recommended conditions (see Q4).
Q3: My this compound solution has become cloudy and a precipitate has formed. What should I do?
A3: Cloudiness and precipitation can occur due to several reasons:
-
Poor Solubility: this compound, like many acridone alkaloids, has a planar and hydrophobic structure, leading to limited aqueous solubility.[2]
-
pH Shift: A change in the solution's pH can alter the ionization state of the molecule, reducing its solubility.[2] Ensure your solution is adequately buffered.
-
Solvent Evaporation: Evaporation of the solvent increases the concentration of this compound, potentially exceeding its solubility limit.[2]
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound.[2]
To resolve this, you can try to gently warm the solution while agitating it. If precipitation persists, it may be necessary to prepare a new solution at a lower concentration or use a different solvent system.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: For long-term storage, keep solutions at -20°C or -80°C. For short-term use, 4°C is advisable.[3]
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use tightly sealed containers: This prevents solvent evaporation and exposure to air (oxygen), which can cause oxidative degradation.[2]
-
Maintain a stable pH: Use a buffered solution if working in an aqueous environment.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common instability issues encountered during experiments with this compound.
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
If you are observing a decrease in the expected biological activity of your this compound solution over time or between experiments, it is likely due to chemical degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioassay results.
Potential Degradation Pathways:
While specific degradation pathways for this compound are not extensively documented, analogous pathways for other alkaloids suggest the following possibilities:
-
Hydrolysis: Cleavage of ester or amide functionalities if present in the detailed structure, particularly under strong acidic or basic conditions.
-
Oxidation: The acridone core and other electron-rich parts of the molecule can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: UV light can induce photochemical reactions, leading to complex degradation products.
-
N-demethylation: The N-methyl group could potentially be removed under certain conditions.
Signaling Pathway of a Potential Degradation Product:
If a degradation product is formed that inhibits a key signaling pathway, it could explain the loss of efficacy. For example, if this compound is an activator of a specific kinase cascade, a degradation product might act as an antagonist.
Caption: Hypothetical inhibition of a signaling pathway by a degradation product.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
The emergence of new peaks in your chromatogram is a direct indication of the formation of degradation products.
Troubleshooting and Characterization Workflow:
Caption: Workflow for identifying and characterizing degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol (B129727) or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and the solution at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
-
For structural elucidation of degradation products, use LC-MS/MS.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point for acridone alkaloids.
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Acridone alkaloids typically have strong UV absorbance. Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation: Summary of Factors Affecting this compound Stability
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Acidic (pH < 4) | Potential for hydrolysis and degradation.[1] | Use buffered solutions in the neutral pH range (6-8). |
| Neutral (pH 6-8) | Generally more stable. | Optimal for most in vitro experiments. | |
| Alkaline (pH > 8) | Potential for hydrolysis and degradation.[1] | Avoid prolonged exposure to basic conditions. | |
| Temperature | -20°C to 4°C | High stability. | Recommended for short to long-term storage.[3] |
| Room Temp (~25°C) | Moderate stability, potential for slow degradation. | Suitable for short-term handling during experiments. | |
| Elevated (> 40°C) | Increased rate of degradation.[1][4] | Avoid heating unless necessary for solubilization, and for minimal time. | |
| Light | UV/Sunlight | Potential for photodegradation. | Protect solutions from light using amber vials or foil. |
| Oxygen | Atmospheric | Potential for oxidative degradation. | Use tightly sealed containers and consider purging with inert gas (e.g., nitrogen, argon) for long-term storage of sensitive solutions. |
| Solvent | Protic (e.g., water, methanol) | May participate in hydrolysis. | Use aprotic solvents (e.g., DMSO, acetonitrile) for stock solutions. |
| Aqueous Buffers | Can help maintain a stable pH. | Use appropriate buffers for aqueous solutions. |
References
- 1. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [cnreagent.com]
- 4. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
Technical Support Center: Addressing Matrix Effects in N-Methylatalaphylline Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N-Methylatalaphylline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, this can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[1][2]
Q2: What are the likely sources of matrix effects in the analysis of this compound from biological samples?
A2: For biological matrices such as plasma, serum, or urine, the most common contributors to matrix effects are endogenous components like phospholipids (B1166683), salts, and proteins.[2] Since this compound is a plant-derived alkaloid, exogenous compounds from the original sample matrix (if analyzing botanical extracts) or co-administered drugs in preclinical/clinical studies can also be sources of interference.[2]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3][4] A constant flow of a standard this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.[5][6]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration.[7] The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.
Q4: What is a suitable internal standard (IS) for this compound bioanalysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS is expected to have identical chemical and physical properties and, therefore, experience the same matrix effects as the analyte, providing effective compensation.[8] If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the issue.
Step 1: Assess the Presence and Severity of Matrix Effects
Before making any changes to your method, it is crucial to confirm that matrix effects are the root cause of the problem.
-
Action: Perform a post-column infusion experiment to qualitatively identify ion suppression or enhancement zones in your chromatogram.
-
Action: Quantify the matrix effect by performing a post-extraction spike experiment and calculating the Matrix Factor (MF). An ideal MF is between 0.8 and 1.2. Values outside this range suggest significant matrix effects that need to be addressed.
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[9]
-
Problem: Ion suppression is observed, and the calculated Matrix Factor is low (e.g., <0.7).
-
Solution 1: Protein Precipitation (PPT). If you are currently using a "dilute and shoot" method, consider implementing a protein precipitation step. While being a relatively simple cleanup method, it can remove a significant portion of protein-based interferences. Acetonitrile is often more effective than methanol (B129727) at removing phospholipids during precipitation.
-
Solution 2: Liquid-Liquid Extraction (LLE). LLE can provide a cleaner extract than PPT. Since this compound is an alkaloid, its extraction can be optimized by adjusting the pH of the aqueous and organic phases.
-
Solution 3: Solid-Phase Extraction (SPE). SPE offers the most thorough sample cleanup by utilizing specific interactions between the analyte and the solid phase material.[10][11] A mixed-mode cation exchange sorbent can be particularly effective for extracting alkaloids like this compound.
-
Step 3: Modify Chromatographic Conditions
If sample preparation optimization is insufficient, adjusting the chromatographic separation can help move the this compound peak away from regions of ion suppression.[5]
-
Problem: The this compound peak co-elutes with an ion suppression zone identified by post-column infusion.
-
Solution 1: Change the analytical column. A column with a different stationary phase chemistry (e.g., a pentafluorophenyl (PFP) column instead of a C18) can alter the elution profile of both the analyte and interfering matrix components.[12]
-
Solution 2: Adjust the mobile phase gradient. Modifying the gradient slope or the organic solvent composition can improve the resolution between this compound and co-eluting interferences.
-
Step 4: Evaluate and Optimize MS Source Conditions
-
Problem: Significant matrix effects persist despite optimized sample preparation and chromatography.
-
Solution 1: Switch ionization technique. Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[8][1] If your instrument is equipped with an APCI source, testing it may show a reduction in matrix effects.
-
Solution 2: Optimize ESI source parameters. Adjusting parameters such as capillary voltage, gas flow rates, and temperature can sometimes minimize the impact of matrix effects.
-
Data Presentation
The following tables present example data for the assessment of matrix effects and recovery for a hypothetical alkaloid with properties similar to this compound. This data should serve as a template for presenting your own experimental results.
Table 1: Example Matrix Factor (MF) Calculation for a Structurally Similar Alkaloid
| QC Level | Analyte Response (Neat Solution) (A) | Analyte Response (Post-Spiked Extract) (B) | Matrix Factor (MF = B/A) |
| Low (5 ng/mL) | 15,234 | 10,816 | 0.71 |
| High (500 ng/mL) | 1,487,654 | 1,100,864 | 0.74 |
A Matrix Factor < 1 indicates ion suppression.
Table 2: Example Recovery and Process Efficiency for a Structurally Similar Alkaloid using LLE
| QC Level | Pre-Spiked Extract Response (C) | Post-Spiked Extract Response (B) | Neat Solution Response (A) | Recovery (%) (C/B * 100) | Process Efficiency (%) (C/A * 100) |
| Low (5 ng/mL) | 9,518 | 10,816 | 15,234 | 88.0 | 62.5 |
| High (500 ng/mL) | 979,769 | 1,100,864 | 1,487,654 | 89.0 | 65.9 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the retention times of matrix components that cause ion suppression or enhancement.[2]
Materials:
-
LC-MS/MS system with a T-connector
-
Syringe pump
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix
-
Reconstitution solvent
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) to the T-connector placed between the analytical column and the MS ion source.[2]
-
Start the LC flow and the syringe pump infusion. Monitor the signal of the infused this compound in the mass spectrometer until a stable baseline is achieved.
-
Inject the blank matrix extract onto the LC column.
-
Acquire data across the entire chromatographic run, monitoring the signal of the infused standard.
-
Data Analysis: Examine the resulting chromatogram. Any significant and reproducible dip or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively.[3]
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Factor
Objective: To quantify the degree of ion suppression or enhancement.
Procedure:
-
Prepare Set A (Neat Solution): Spike the analyte (this compound) and the internal standard into the reconstitution solvent at low and high concentrations.
-
Prepare Set B (Post-Spiked Extract): Extract at least six different lots of blank biological matrix using your established procedure. After the final extraction step (e.g., evaporation), spike the analyte and IS into the dried extracts before reconstitution.
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)[13]
-
An IS-normalized MF can also be calculated to assess the effectiveness of the internal standard in compensating for matrix effects.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound
Objective: To extract this compound from a biological matrix and remove polar interferences.
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the alkaloid.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A general experimental workflow for the bioanalysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lctsbible.com [lctsbible.com]
- 7. waters.com [waters.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of N-Methylatalaphylline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of N-Methylatalaphylline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a plant-derived alkaloid isolated from species of the Rutaceae family.[1] Like many alkaloids, it is a structurally complex, hydrophobic molecule, which often leads to poor solubility in aqueous buffers. This low solubility can be a significant hurdle in experimental assays and preclinical studies, as it can lead to inconsistent results, precipitation during experiments, and poor bioavailability.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
A2: Start with a systematic approach. First, confirm the purity of your this compound sample. Impurities can sometimes affect solubility. Next, attempt to dissolve a small amount in a range of common laboratory solvents to understand its general solubility profile. For aqueous buffers, begin with a low concentration and use techniques like vortexing, sonication, and gentle heating. A stepwise approach to increasing the complexity of the solvent system is recommended.
Q3: How does pH affect the solubility of this compound?
A3: this compound is an alkaloid containing a nitrogen atom, which can be protonated.[1] Therefore, its solubility is expected to be highly pH-dependent. At acidic pH, the amine group will be protonated, forming a more polar and thus more water-soluble salt. Conversely, at neutral or basic pH, the compound will likely be in its less soluble, free base form. Therefore, adjusting the pH of your aqueous buffer to be more acidic is a primary strategy to investigate for improving solubility.[][3]
Q4: Can I use organic solvents to dissolve this compound for my aqueous-based experiments?
A4: While organic solvents like DMSO, ethanol, or methanol (B129727) can be used to prepare a concentrated stock solution, their final concentration in the aqueous experimental medium must be carefully controlled. High concentrations of organic solvents can affect the biological system you are studying. It is crucial to determine the tolerance of your specific assay to the chosen organic solvent and always include a vehicle control in your experiments. The use of co-solvents is a common technique for improving the solubility of poorly soluble compounds.[4][5]
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my stock solution into an aqueous buffer.
This is a common issue when a drug is dissolved in a strong organic solvent and then diluted into an aqueous medium where it is less soluble.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.
-
Optimize the Co-solvent Concentration: Determine the highest tolerable percentage of your organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer that does not affect your experimental system. Prepare your this compound stock solution accordingly.
-
pH Adjustment: Since this compound is an alkaloid, lowering the pH of the aqueous buffer can significantly increase its solubility.[] Prepare a stock solution in a weak acid (e.g., 0.1 M HCl) or adjust the pH of your final buffer.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10][11][12][13]
Issue 2: I am observing inconsistent results in my biological assays.
Poor solubility can lead to the formation of aggregates and variable concentrations of the active compound, resulting in poor reproducibility.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before each experiment, carefully inspect your solutions for any signs of precipitation, even a faint cloudiness. Centrifuge your final solution and test both the supernatant and the resuspended pellet to see where your compound is.
-
Filter Sterilization: If you are filter sterilizing your solutions, be aware that the compound may adsorb to the filter membrane, especially if it is not fully dissolved. Consider using a filter material with low protein binding, such as PVDF.
-
Employ a Solubility-Enhancing Formulation: Consistently use one of the solubility enhancement techniques described above (e.g., co-solvents, pH adjustment, surfactants, or cyclodextrins) to ensure this compound remains in solution throughout your experiment.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Solubilization | Advantages | Disadvantages |
| pH Adjustment | Protonation of the amine group in the alkaloid structure at acidic pH increases polarity and water solubility.[][3] | Simple, cost-effective, and often very effective for ionizable compounds.[] | May not be suitable for all biological assays if a specific pH range is required. Can affect the stability of the compound. |
| Co-solvents | A water-miscible organic solvent is used to increase the solubility of a hydrophobic drug.[4][5] | Simple to prepare, and a wide range of co-solvents are available.[] | The organic solvent can be toxic to cells or interfere with the assay at higher concentrations.[5] |
| Surfactants | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[6][14] | Effective at low concentrations. A variety of non-ionic, biocompatible surfactants are available.[15] | Can interfere with some biological assays, particularly those involving membranes. May be difficult to remove. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[9][10][11] | Generally have low toxicity and can improve the stability of the encapsulated compound.[9][10] | Can be more expensive than other methods. The complexation is a reversible equilibrium. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier at a solid state, which can improve the dissolution rate and solubility.[16][17][18][19] | Can significantly improve oral bioavailability.[18] | Requires more complex formulation development and characterization. Not as straightforward for in-vitro experiments. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Acidic Stock Solution:
-
Weigh 1 mg of this compound.
-
Add 100 µL of 0.1 M HCl and vortex until the compound is fully dissolved.
-
This will give a 10 mg/mL stock solution. The pH will be acidic.
-
-
Neutralization (Optional):
-
If a neutral pH is required for the final experiment, the acidic stock solution can be diluted into a buffer with a higher buffering capacity (e.g., 100 mM phosphate (B84403) buffer at pH 7.4).
-
It is crucial to perform this dilution stepwise and with vigorous mixing to avoid precipitation.
-
-
Final Dilution:
-
Further dilute the stock solution into your final aqueous buffer to the desired working concentration.
-
Visually inspect for any precipitation.
-
Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)
-
Preparation of High-Concentration Stock Solution:
-
Weigh 10 mg of this compound.
-
Add 1 mL of 100% DMSO.
-
Vortex and/or sonicate until the compound is completely dissolved to make a 10 mg/mL stock solution.
-
-
Intermediate Dilution (Optional):
-
If a lower concentration of DMSO is required in the final solution, an intermediate dilution step in the aqueous buffer can be performed.
-
-
Final Dilution:
-
Serially dilute the stock solution in your aqueous experimental buffer.
-
Ensure the final concentration of DMSO is below the tolerance level of your assay (typically <0.5%).
-
Always include a vehicle control with the same final concentration of DMSO.
-
Protocol 3: Solubility Enhancement using Cyclodextrins (Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Preparation of HP-β-CD Solution:
-
Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
-
Complexation:
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Removal of Undissolved Compound:
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any un-complexed, undissolved this compound.
-
-
Quantification and Use:
-
Carefully collect the supernatant.
-
Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Use this quantified stock solution for your experiments.
-
Visualizations
References
- 1. This compound | 28233-34-3 | DBA23334 | Biosynth [biosynth.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. jocpr.com [jocpr.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. jocpr.com [jocpr.com]
- 9. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jddtonline.info [jddtonline.info]
- 19. japsonline.com [japsonline.com]
minimizing degradation of N-Methylatalaphylline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of N-Methylatalaphylline during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, an acridone (B373769) alkaloid, is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), humidity, and extreme pH conditions (acidic or alkaline hydrolysis).[1][2] Oxidizing agents can also contribute to its degradation.[2]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically, storage at 2-8°C is recommended for long-term stability.[3] The container should be tightly sealed to protect it from moisture and light. For solutions, using amber vials or wrapping containers in aluminum foil can prevent photodegradation.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: The most common and effective methods for detecting and quantifying the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These techniques can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation.[6][7]
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of acridone alkaloids, potential degradation pathways include N-dealkylation, oxidation of the acridone ring, and hydrolysis of susceptible bonds under acidic or basic conditions.[8] Forced degradation studies can help identify the specific degradation products under various stress conditions.[1]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues related to this compound degradation.
Issue 1: Unexpected loss of compound potency or purity in stored solid samples.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Exposure to Light | 1. Review storage location. Was the sample exposed to direct sunlight or strong artificial light? 2. Analyze a sample using HPLC to check for known photodegradation products. | Store the compound in an amber, tightly sealed container in a dark place, such as a cabinet or refrigerator. |
| High Temperature | 1. Check the temperature logs of the storage unit. Were there any excursions above the recommended temperature? 2. Perform a melting point analysis to check for impurities that might lower the melting point. | Ensure the storage unit maintains a consistent temperature. For long-term storage, use a calibrated refrigerator at 2-8°C.[3] |
| Humidity/Moisture | 1. Inspect the solid material for any change in appearance (e.g., clumping, discoloration). 2. Use Karl Fischer titration to determine the water content of the sample. | Store in a desiccator or a tightly sealed container with a desiccant. Avoid opening the container in a humid environment. |
Issue 2: Degradation observed in this compound solutions.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incorrect Solvent pH | 1. Measure the pH of the solvent used to prepare the solution. 2. Analyze the solution by HPLC to identify potential hydrolysis products. | Use a buffered solvent system to maintain a stable pH. For many alkaloids, a slightly acidic to neutral pH is optimal. |
| Oxidation | 1. Was the solvent de-gassed before use? 2. Are there any potential sources of metal ion contamination? | Use de-gassed solvents and consider adding an antioxidant if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Microbial Contamination | 1. Visually inspect the solution for any turbidity or particulate matter. 2. Plate a small aliquot on a growth medium to check for microbial growth. | For long-term storage of solutions, sterile filter the solution and store at 2-8°C or frozen (-20°C).[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[1][2]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector or LC-MS
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Photodegradation (Solution):
-
Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify degradation products.
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Conditions (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products Detected |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 22.5% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 18.7% | 2 |
| Thermal (Solid) | 48 hours | 70°C | 8.3% | 1 |
| Photostability | 7 days | 25°C | 25.8% | 3 |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Additional Precautions | Maximum Recommended Shelf-Life (Provisional) |
| Solid | 2-8°C | Tightly sealed, amber glass vial | Store in a desiccator | 24 months |
| Solution in Methanol | -20°C | Tightly sealed, amber glass vial | Use freshly prepared solutions; avoid freeze-thaw cycles | 6 months |
| Solution in DMSO | -20°C | Tightly sealed, amber glass vial | Use freshly prepared solutions; avoid freeze-thaw cycles | 3 months |
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. npra.gov.my [npra.gov.my]
- 4. ijmr.net.in [ijmr.net.in]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cytotoxicity Assays for N-Methylatalaphylline
Welcome to the technical support center for optimizing cytotoxicity assays with N-Methylatalaphylline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing high background in my MTT assay when using this compound. What could be the cause?
A1: High background signal can be a common issue when working with natural compounds. Potential causes include:
-
Direct MTT Reduction: this compound, as an acridone (B373769) alkaloid, may have antioxidant properties that can directly reduce the MTT reagent to formazan (B1609692), leading to a false positive signal for cell viability.
-
Compound Color: If this compound solutions are colored, they can interfere with the absorbance reading.
-
Precipitation: The compound may precipitate in the culture medium, scattering light and leading to artificially high absorbance readings.
Solution:
-
Include a "compound-only" control (wells with media and this compound at the same concentrations as your experimental wells, but without cells). Subtract the average absorbance of these wells from your experimental wells.
-
Visually inspect the wells for any precipitate before adding the MTT reagent. If precipitation is an issue, consider optimizing the solvent concentration or using a different assay.
-
Consider using a non-colorimetric cytotoxicity assay, such as the LDH release assay.
Q2: My results are inconsistent between replicate wells. What are the common causes of high variability?
A2: High variability can stem from several factors:
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and affect cell growth and compound efficacy.
-
Incomplete Formazan Solubilization (MTT assay): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.
Solution:
-
Ensure a single-cell suspension before seeding and gently mix the cell suspension between plating each row.
-
Use calibrated pipettes and consistent pipetting techniques.
-
To avoid edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
After adding the solubilization buffer in the MTT assay, ensure complete dissolution by mixing thoroughly on a plate shaker.
Q3: What is a good starting concentration range for testing this compound?
A3: Based on studies of similar acridone alkaloids isolated from the same plant (Atalantia monophylla), a broad concentration range is recommended for initial screening. A related compound, buxifoliadine E, showed an IC50 value of 43.10 µM on LNCaP cells.[1][2] Therefore, a starting range of 0.1 µM to 100 µM is a reasonable starting point for a dose-response curve.
Q4: Which cell lines are appropriate for testing this compound cytotoxicity?
A4: this compound has been evaluated for its cytotoxic effects on the LNCaP human prostate cancer cell line.[1][2] Therefore, LNCaP is a relevant cell line to start with. Depending on the research focus, other cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are also commonly used for general cytotoxicity screening.
Q5: How long should I incubate the cells with this compound?
A5: Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours. The optimal time will depend on the cell line's doubling time and the compound's mechanism of action. It is recommended to perform a time-course experiment to determine the most appropriate endpoint.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during cytotoxicity experiments with this compound.
Problem: High Background Signal in Control Wells
-
Observation: Wells without cells or with untreated cells show high absorbance/fluorescence.
-
Possible Causes & Solutions:
-
Compound Interference: See FAQ 1. Run "compound-only" controls.
-
Media Components: Phenol (B47542) red or other media components can interfere. Use background control wells with media and the assay reagent but no cells.
-
Contamination: Bacterial or yeast contamination can metabolize the assay reagents. Visually inspect the culture for any signs of contamination.
-
Problem: Low Signal or No Dose-Response
-
Observation: Little to no change in cell viability even at high concentrations of the compound.
-
Possible Causes & Solutions:
-
Sub-optimal Compound Concentration: The concentration range may be too low. Test higher concentrations.
-
Compound Insolubility: The compound may not be fully dissolved. See troubleshooting for solubility.
-
Incorrect Incubation Time: The incubation period may be too short for the cytotoxic effects to manifest. Increase the incubation time.
-
Cell Seeding Density: The cell number may be too high. Optimize the seeding density.
-
Problem: Inconsistent IC50 Values
-
Observation: The calculated IC50 value varies significantly between experiments.
-
Possible Causes & Solutions:
-
Variability in Cell Health: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.
-
Inconsistent Reagent Preparation: Prepare fresh reagents for each experiment and ensure accurate dilutions.
-
Assay Conditions: Standardize all incubation times, temperatures, and pipetting techniques.
-
Data Presentation
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines in a 96-well Plate
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) |
| LNCaP | 8,000 - 15,000 | 48 - 72 |
| HeLa | 2,500 - 5,000 | 24 - 48 |
| A549 | 5,000 - 8,000 | 24 - 48 |
| MCF-7 | 5,000 - 10,000 | 48 - 72 |
Table 2: Example IC50 Values of a Related Acridone Alkaloid (Buxifoliadine E) from Atalantia monophylla [1][2]
| Compound | Cell Line | IC50 (µM) after 24h |
| Buxifoliadine E | LNCaP | 43.10 |
| Buxifoliadine E | HepG2 | 41.36 |
| Buxifoliadine E | HT29 | 64.60 |
| Buxifoliadine E | SH-SY5Y | 96.27 |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the optimized density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Add serial dilutions of this compound to the wells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at 490 nm.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric)
-
Microplate reader
Procedure:
-
Seed cells in a suitable culture plate and treat with this compound for the desired time.
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the cell lysate to pellet the debris and collect the supernatant.
-
Add the caspase-3 substrate to the supernatant.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound stock solution (in DMSO)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for this compound cytotoxicity assays.
Caption: Plausible apoptotic signaling pathway for this compound.
Caption: Troubleshooting decision tree for high background signals.
References
troubleshooting inconsistent results in N-Methylatalaphylline bioassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylatalaphylline and related acridone (B373769) alkaloids. Our goal is to help you navigate common challenges and achieve consistent, reliable results in your bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Poor Solubility of this compound
Q: My this compound is not dissolving properly in my aqueous culture medium, leading to precipitate formation. How can I improve its solubility?
A: This is a common challenge as this compound, like many acridone alkaloids, has low water solubility. Here are some solutions:
-
Primary Solvent: The recommended primary solvent is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO.
-
Working Concentration: When preparing your working dilutions in aqueous buffers or culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, typically below 0.5% and often as low as 0.1%.
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of DMSO used in your treatment groups to account for any solvent-induced effects.
-
Gentle Warming and Mixing: After diluting the DMSO stock into your aqueous medium, you can gently warm the solution (e.g., to 37°C) and vortex it to aid dissolution. However, be cautious of the compound's stability at higher temperatures.
-
Alternative Solubilization Techniques: For persistent solubility issues, you might consider techniques such as complexation with cyclodextrins.
Issue 2: High Background or Signal Interference in Colorimetric/Fluorometric Assays
Q: I'm observing high background absorbance/fluorescence in my control wells containing only this compound (no cells), which is interfering with my results. What is the cause and how can I correct for it?
A: Acridone alkaloids are known to possess inherent color and can sometimes be fluorescent, which can interfere with common assay readouts.
-
Color Interference in Absorbance Assays (e.g., MTT, WST-8):
-
Solution: Run a parallel set of "compound-only" controls for every concentration of this compound you are testing. These wells should contain the culture medium and the compound but no cells. Incubate these plates under the same conditions as your experimental plates. Before calculating cell viability, subtract the average absorbance of the "compound-only" wells from the absorbance of the corresponding experimental wells.[1]
-
-
Fluorescence Interference:
-
Solution: Similar to colorimetric assays, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. This can be done by preparing a plate with the compound at various concentrations in the assay buffer. This background fluorescence should be subtracted from your experimental values. It's also crucial to run controls to ensure the compound isn't directly reacting with your fluorescent probe.
-
-
Consider Alternative Assays: If interference is significant and cannot be adequately corrected, consider switching to an assay with a different detection method. For example, if you are using a colorimetric assay, a luminescence-based assay like an ATP-based viability assay (e.g., CellTiter-Glo®) might be less susceptible to interference from colored compounds.[1]
Issue 3: Inconsistent IC50 Values in Cytotoxicity Assays
Q: My calculated IC50 values for this compound's cytotoxicity vary significantly between experiments. What are the potential sources of this variability?
A: Inconsistent IC50 values are a common problem in cell-based assays and can stem from several factors.
-
Cell-Related Factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure precise and consistent cell seeding. Over- or under-confluent cells will respond differently to cytotoxic agents. Perform cell counts carefully and ensure a homogenous cell suspension before plating.
-
Cell Health: Only use healthy, actively dividing cells for your assays. Check for signs of stress or contamination before starting an experiment.
-
-
Compound-Related Factors:
-
Stock Solution Stability: this compound stock solutions in DMSO should be stored properly (e.g., at -20°C or -80°C) and subjected to minimal freeze-thaw cycles. It's advisable to aliquot stock solutions into smaller, single-use volumes.
-
Precipitation: As mentioned, poor solubility can lead to precipitation of the compound at higher concentrations, reducing the effective concentration in the medium and leading to inaccurate IC50 values. Visually inspect your plates for any precipitate.
-
-
Assay Protocol Factors:
-
Incubation Time: Use a consistent incubation time for all experiments. The apparent cytotoxicity of a compound can vary with the duration of exposure.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in serial dilutions and reagent additions.
-
Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, concentrating the compound and affecting cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of this compound and related acridone alkaloids.
Table 1: Cytotoxicity of Acridone Alkaloids from Atalantia monophyla against LNCaP Cancer Cell Line
| Compound | IC50 (µM) |
| This compound | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| Atalaphylline | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| N-methylatalaphyllinine | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| Atalaphyllinine | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| N-methylcycloatalaphylline A | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| Citrusinine II | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| Citrusinine I | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| Glycosparvarine | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| Citruscridone | Data not specified in the provided context, but shown to have a cytotoxic effect. |
| Buxifoliadine E | Data not specified in the provided context, but shown to have a cytotoxic effect. |
Data is based on WST-8 assays. The original source should be consulted for specific values.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Acridone Alkaloids
| Compound | IC50 (µM) |
| This compound | 49.08 |
| Atalaphylline | 58.33 |
| N-methylatalaphyllinine | 54.04 |
| Atalaphyllinine | 60.78 |
This data suggests that the N-methylation of the acridone ring slightly enhances AChE inhibitory activity.[2]
Table 3: Antioxidant Activity of Acridone Alkaloids (ABTS Radical Scavenging)
| Compound | IC50 (µM) |
| This compound | 19.98 |
| Atalaphylline | 25.44 |
| N-methylatalaphyllinine | 79.58 |
| Atalaphyllinine | 71.01 |
| Trolox (Reference Compound) | Not specified in the provided context. |
These results indicate that this compound exhibits good antioxidant activity in this assay.[2]
Table 4: Anti-allergic Activity of Acridone Alkaloids in RBL-2H3 Cells
| Compound | IC50 (µM) |
| This compound | Not specified, but was isolated in the study. |
| N-methylcyclo-atalaphylline-A | 40.1 |
| Buxifoliadine-E | 6.1 |
| Citrusinine-I | 18.7 |
Activity was assessed by measuring the inhibition of β-hexosaminidase release.[3]
Experimental Protocols
Detailed methodologies for key bioassays are provided below.
WST-8 Cytotoxicity Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
WST-8 assay reagent (e.g., Cell Counting Kit-8)
-
Cell culture medium appropriate for your cell line
-
This compound
-
DMSO (for stock solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions.
-
Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the same final concentration of DMSO as the treated wells).
-
Prepare a parallel plate or wells with "compound-only" controls (medium with this compound dilutions but no cells) to correct for background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.[4]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "compound-only" controls from the experimental wells.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Plot the % viability against the compound concentration to determine the IC50 value.
-
ABTS Antioxidant Capacity Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
This compound
-
Trolox (as a standard)
-
96-well plate
-
Microplate reader
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Working Solution Preparation:
-
On the day of the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of your this compound sample (dissolved in a suitable solvent) or Trolox standard to the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well to start the reaction.
-
Include a blank control containing the solvent and the ABTS•+ working solution.
-
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 6 minutes), then measure the absorbance at 734 nm.
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity for each sample:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Create a standard curve using the Trolox data and determine the antioxidant capacity of this compound in Trolox equivalents or calculate its IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound
-
96-well plate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water (prepare fresh).
-
Prepare a working solution of AChE in the phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent, then dilute in the buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add in the following order: phosphate buffer, DTNB solution, and the this compound solution (or buffer for the control).
-
Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).
-
Start the reaction by adding the ATCI substrate solution.[5][6]
-
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Experimental and Troubleshooting Workflows
Signaling Pathway
Based on literature, this compound's cytotoxic effects may involve the ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. japsonline.com [japsonline.com]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N-Methylatalaphylline Detection Sensitivity in Mass Spectrometry
Frequently Asked Questions (FAQs)
Q1: I am not detecting a signal for N-Methylatalaphylline. What are the first things I should check?
A1: When no signal is detected, a systematic check of your LC-MS system is crucial. Start by verifying the system's general performance with a known standard. Confirm that the mass spectrometer is properly tuned and calibrated[1]. Ensure your sample concentration is appropriate; excessively diluted samples may be below the limit of detection, while overly concentrated samples can cause ion suppression[1]. Also, verify the stability of the ionization spray, as an irregular or absent spray can lead to a complete loss of signal[2].
Q2: My signal for this compound is very weak. How can I improve the signal intensity?
A2: Improving a weak signal involves optimizing several stages of your analytical workflow. Begin with your sample preparation; more effective extraction and concentration steps can significantly boost your signal. In the LC method, increasing the retention of this compound can lead to better desolvation and, consequently, improved MS sensitivity[3]. For the mass spectrometer, carefully tune the ion source parameters, such as capillary voltage and nebulizing gas pressure[4]. Experimenting with different ionization techniques, like atmospheric pressure chemical ionization (APCI) if you are using electrospray ionization (ESI), could also yield a stronger signal[1].
Q3: What role does the mobile phase composition play in detection sensitivity?
A3: The mobile phase is a critical factor influencing ionization efficiency[5]. The pH of the mobile phase can significantly affect the charge state of your analyte; for basic compounds like many alkaloids, a mobile phase pH two units below the analyte's pKa can promote ionization in positive mode[5]. The use of mobile phase additives, such as volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297), can enhance spray stability and ionization efficiency[4]. For ESI, the addition of small amounts of organic solvents to the mobile phase, if compatible with your chromatography, can aid in droplet desolvation and improve sensitivity[3].
Q4: Can derivatization improve the sensitivity of this compound detection?
A4: Derivatization is a powerful technique to enhance detection sensitivity, especially for compounds that ionize poorly in their native form[5][6]. By introducing a chemical moiety with high proton affinity or a permanently charged group, you can significantly improve the ionization efficiency in ESI-MS[5]. This approach can also improve chromatographic retention for polar molecules[6].
Troubleshooting Guides
Issue 1: Poor Signal Intensity and High Background Noise
| Question | Possible Cause | Troubleshooting Action |
| Is the baseline of my chromatogram noisy? | Contaminated mobile phase or sample. | Use high-purity LC-MS grade solvents and additives. Filter all samples and mobile phases before use.[3] |
| Inefficient desolvation in the ion source. | Optimize desolvation temperature and gas flow rates. | |
| Suboptimal detector settings. | Adjust detector gain and filter settings to minimize noise.[1] | |
| Is the signal-to-noise ratio (S/N) low? | Inefficient ionization. | Optimize ion source parameters (e.g., capillary voltage, source temperature). Consider a different ionization mode (e.g., APCI vs. ESI).[1] |
| Ion suppression from matrix components. | Improve sample cleanup using techniques like solid-phase extraction (SPE). Optimize chromatography to separate this compound from co-eluting matrix components.[4] | |
| Suboptimal mobile phase pH. | Adjust mobile phase pH to maximize the ionization of this compound.[5] |
Issue 2: Inconsistent Retention Times and Peak Shapes
| Question | Possible Cause | Troubleshooting Action |
| Are the retention times shifting between injections? | Changes in mobile phase composition. | Prepare fresh mobile phase daily. Ensure adequate mixing if using a gradient. |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old, replace it. | |
| Fluctuating flow rates. | Check the LC pump for leaks and ensure it is properly primed. | |
| Are the peaks broad or tailing? | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | Modify the mobile phase with additives or change the pH to reduce secondary interactions. | |
| Extra-column dead volume. | Check all fittings and tubing for proper connections and minimize the length and diameter of tubing where possible.[7] |
Quantitative Data on Sensitivity Enhancement Strategies
The following table summarizes potential sensitivity gains from various optimization strategies, based on literature for small molecules. This data is illustrative and the actual enhancement for this compound will be compound-dependent.
| Strategy | Enhancement Factor | Applicable To | Reference |
| Derivatization | 5-fold to orders of magnitude | Poorly ionizing compounds | [5][6] |
| Mobile Phase Additives (Alkylamines) | ~5-fold | Adduct-forming compounds | [6] |
| LC Miniaturization (Micro-LC) | ~2-fold to 20-fold | General small molecules | [8] |
| LC Miniaturization (Nano-LC) | Up to 80-fold | General small molecules | [8] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced ESI Signal
-
Initial Conditions: Start with a standard mobile phase, for example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
pH Adjustment: Prepare mobile phases with varying concentrations of formic acid or ammonium formate to assess the impact of pH on signal intensity.
-
Adduct Formation: For analytes that do not readily form [M+H]⁺ ions, consider adding a low concentration (e.g., 1-5 mM) of an adduct-forming salt like sodium acetate to the mobile phase to promote the formation of [M+Na]⁺ ions.
-
Solvent Composition: For reversed-phase chromatography, a higher percentage of organic solvent at the point of elution can improve desolvation efficiency. Adjust your gradient accordingly, ensuring good chromatographic separation is maintained.[3]
-
Evaluation: Inject a constant concentration of your this compound standard with each mobile phase modification and monitor the signal intensity and signal-to-noise ratio.
Protocol 2: Basic Ion Source Parameter Tuning for ESI
-
Flow Injection Analysis (FIA): To quickly optimize source parameters without chromatographic separation, infuse a solution of this compound directly into the mass spectrometer.
-
Capillary Voltage: Vary the capillary voltage in increments (e.g., 0.5 kV) and observe the signal intensity. A typical range for positive ion mode is 3-5 kV.
-
Desolvation Temperature: Increase the desolvation temperature in steps (e.g., 25 °C) to find the optimal point where the signal is maximized without causing thermal degradation of this compound.
-
Nebulizing and Drying Gas Flow: Adjust the flow rates of the nebulizing and drying gases. Higher flow rates can improve desolvation but may also reduce the number of ions entering the mass spectrometer.
-
Iterative Optimization: Since these parameters can be interdependent, it is advisable to re-optimize the capillary voltage after adjusting the temperature and gas flows.
Visualized Workflows
Caption: A workflow for systematically enhancing detection sensitivity.
Caption: A logical troubleshooting workflow for signal issues.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives - ProQuest [proquest.com]
- 7. agilent.com [agilent.com]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
Validation & Comparative
N-Methylatalaphylline vs. Atalaphylline: A Comparative Analysis of Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of two closely related acridone (B373769) alkaloids, N-methylatalaphylline and atalaphylline (B1205705). The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.
Quantitative Data Summary
Direct comparative studies providing IC50 values for this compound and atalaphylline across multiple cancer cell lines are limited in the currently available scientific literature. However, a study by Gao et al. (2022) provides a direct comparison of their cytotoxic effects at a single concentration in the human prostate cancer cell line, LNCaP. The data indicates that this compound exhibits greater cytotoxic potential than atalaphylline at the tested concentration.[1]
| Compound | Cell Line | Concentration | Cell Viability (%) | Reference |
| This compound | LNCaP | 100 µM | 33.07% | [1] |
| Atalaphylline | LNCaP | 100 µM | 48.32% | [1] |
Table 1: Comparison of the cytotoxic effects of this compound and atalaphylline on the LNCaP human prostate cancer cell line.
The substitution of a methyl group on the nitrogen at position 10 of the acridone ring in this compound, as compared to the hydrogen in atalaphylline, appears to result in a notable increase in cytotoxic activity in LNCaP cells.[1]
Experimental Protocols
The cytotoxic activity of this compound and atalaphylline was evaluated using a WST-8 assay.[1]
Cell Culture and Treatment:
-
Cell Line: LNCaP human prostate cancer cells.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with this compound and atalaphylline at a concentration of 100 µM.
WST-8 Cytotoxicity Assay:
-
Following a 24-hour incubation period with the test compounds, 10 µL of the WST-8 solution was added to each well.
-
The plate was then incubated for an additional 2 hours under the same culture conditions.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
While the precise signaling pathways for this compound and atalaphylline have not been fully elucidated in the reviewed literature, studies on the closely related and more potent acridone alkaloid, buxifoliadine E, isolated from the same plant (Atalantia monophylla), suggest the involvement of the ERK/MAPK signaling pathway in its cytotoxic and apoptotic effects.[1] It is plausible that this compound and atalaphylline may exert their cytotoxic effects through a similar mechanism.
Below are diagrams illustrating the general experimental workflow for assessing cytotoxicity and a proposed signaling pathway based on the findings for buxifoliadine E.
Caption: Experimental workflow for determining the cytotoxic activity of this compound and atalaphylline.
Caption: Proposed signaling pathway for acridone alkaloid-induced apoptosis.
References
validating the inhibitory effect of N-Methylatalaphylline on the ERK pathway
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While several ERK pathway inhibitors have been developed, the search for novel, effective compounds continues. This guide provides a comparative analysis of N-Methylatalaphylline, an acridone (B373769) alkaloid, and its potential as an ERK pathway inhibitor, supported by available experimental data and methodologies.
Performance Comparison: this compound and Alternative ERK Pathway Inhibitors
Direct experimental validation of this compound's inhibitory effect on the ERK pathway is emerging. However, studies on structurally similar acridone alkaloids isolated from the same plant source, Atalantia monophylla, provide strong evidence for its activity. A key study demonstrated that buxifoliadine E, a related acridone derivative, inhibits cancer cell proliferation by targeting the ERK pathway. The same study noted that this compound exhibited similar cytotoxic activities, suggesting a comparable mechanism of action[1].
For a comprehensive comparison, we have summarized the available data for buxifoliadine E (as a proxy for this compound's potential activity) alongside well-established ERK pathway inhibitors.
| Inhibitor | Target(s) | IC50 (Cell Viability) | Mechanism of Action | Reference |
| Buxifoliadine E | ERK2 (predicted) | HepG2: 41.36 µMLNCaP: 43.10 µMHT29: 64.60 µMSHSY5Y: 96.27 µM | Binds to the ATP-binding site of ERK2, inhibiting its kinase activity. | [1] |
| PD98059 | MEK1 | ~2-7 µM (in vitro) | A non-ATP competitive inhibitor of MEK1, preventing the activation of ERK1/2. | [1] |
| SCH772984 | ERK1/2 | < 1 µM in sensitive melanoma cell lines | A potent and specific ATP-competitive inhibitor of ERK1 and ERK2. | |
| Ulixertinib (BVD-523) | ERK1/2 | Varies by cell line | A reversible, ATP-competitive inhibitor of ERK1 and ERK2. |
Note: The IC50 values for buxifoliadine E represent its cytotoxic effect on cancer cell lines, which is attributed to ERK pathway inhibition[1].
Visualizing the ERK Signaling Pathway and Inhibition
To understand the mechanism of action, it is crucial to visualize the signaling cascade and the points of inhibition.
Caption: The ERK signaling pathway and points of inhibition.
Experimental Protocols
Validating the inhibitory effect of a compound on the ERK pathway involves a series of well-established experimental procedures. Below are detailed methodologies for key experiments, based on standard practices and the study on buxifoliadine E[1].
Cell Viability Assay (WST-8 Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HepG2, LNCaP) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (or the compound of interest) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the cell viability assay.
Western Blot Analysis for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK, providing direct evidence of pathway inhibition.
Protocol:
-
Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or FGF) for 15-30 minutes to activate the ERK pathway.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-ERK levels to total ERK.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of ERK in the presence of the inhibitor.
Protocol:
-
Set up a reaction mixture containing recombinant active ERK2 enzyme, a specific substrate (e.g., myelin basic protein or a synthetic peptide), and ATP in a kinase buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Fluorescence-based assays: Using a fluorescently labeled substrate and detecting a change in fluorescence upon phosphorylation.
-
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Caption: Logical flow of an in vitro kinase assay.
Conclusion
While direct and extensive validation of this compound as an ERK pathway inhibitor is still to be broadly published, the existing evidence from closely related acridone alkaloids is highly promising. The data on buxifoliadine E suggests that this compound likely acts as a direct inhibitor of ERK kinase activity, leading to reduced cancer cell proliferation[1]. Further investigation using the detailed experimental protocols outlined in this guide will be instrumental in fully elucidating the therapeutic potential of this compound and establishing its position among the growing arsenal (B13267) of ERK pathway inhibitors. Researchers and drug development professionals are encouraged to consider this compound in their screening and development pipelines.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methylatalaphylline
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies applicable to the quantification of N-Methylatalaphylline.
Due to a scarcity of publicly available data directly pertaining to the cross-validation of analytical methods for this compound, this document presents a framework based on established principles of analytical chemistry. The guide outlines a comparison of two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to furnish a comprehensive resource detailing experimental protocols and performance characteristics to aid in method selection and to describe the process of cross-validation for ensuring data integrity and consistency between these methods.
Comparative Analysis of Analytical Methods
The choice of an analytical method is contingent on various factors, including the sample matrix, required sensitivity and selectivity, and the purpose of the analysis (e.g., routine quality control versus bioanalysis). The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; may be susceptible to interference from compounds with similar retention times and UV spectra. | High; highly specific due to the selection of precursor and product ions. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range. | High; typically in the low ng/mL to pg/mL range.[1][2] |
| Linearity | Good, but may be limited at very high or low concentrations. | Excellent over a wide dynamic range.[1][2] |
| Precision (%RSD) | Typically <2% for intra- and inter-day precision.[3] | Typically <15% for intra- and inter-day precision. |
| Accuracy (% Recovery) | Generally 98-102%.[4] | Generally 85-115%. |
| Robustness | Generally good, but sensitive to changes in mobile phase composition, pH, and column temperature. | Generally robust, less affected by minor chromatographic variations due to the specificity of the detector. |
| Cost & Complexity | Lower initial cost and complexity. | Higher initial cost and complexity. |
| Sample Throughput | Moderate. | High, especially with modern UHPLC systems.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound in bulk drug substance and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid). For example, a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound (a hypothetical maximum absorbance at 280 nm would be a starting point).
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine, where high sensitivity and specificity are required.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column for fast separations (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor to product ion transitions would be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z [M+H]+ → [fragment ion]+.
-
Sample Preparation: A protein precipitation or solid-phase extraction would be employed to remove matrix components from biological samples. An internal standard (e.g., a deuterated version of this compound) would be added prior to extraction.
Visualization of Workflows and Relationships
Analytical Method Cross-Validation Workflow
A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow for comparing two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Decision Pathway for Analytical Method Selection
The choice of an analytical method is often guided by a decision-making process based on the analytical requirements.
Caption: Decision pathway for analytical method selection.
References
Comparative Analysis of the Anti-Inflammatory Activity of N-Methylatalaphylline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory activities of N-Methylatalaphylline and its naturally occurring analogues isolated from Atalantia monophylla. The data presented is derived from experimental studies on the inhibition of the allergic response, a key process involving inflammatory mediators.
Introduction to Acridone (B373769) Alkaloids and Inflammation
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds found in various plant species. Many of these compounds, including atalaphylline (B1205705) and its derivatives, have been investigated for a range of biological activities.[1][2][3] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[1][2] The search for novel anti-inflammatory agents from natural sources is a significant area of drug discovery research.[2] This guide focuses on the anti-allergic activity, a facet of the broader anti-inflammatory response, of several acridone alkaloids.
Data Summary: Anti-Allergic Activity of this compound and Analogues
The anti-allergic activity of this compound and its analogues was evaluated by measuring the inhibition of β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells. This assay is a common in vitro model for screening compounds for anti-allergic and anti-inflammatory potential. The results are summarized in the table below.
| Compound Number | Compound Name | IC₅₀ (µM) for Inhibition of β-Hexosaminidase Release |
| 6 | This compound | Not Reported |
| 2 | N-methylcyclo-atalaphylline-A | 40.1 |
| 5 | Buxifoliadine-E | 6.1 |
| 8 | Citrusinine-I | 18.7 |
| 1 | Cycloatalaphylline-A | Not Reported |
| 3 | N-methylbuxifoliadine-E | Not Reported |
| 4 | Buxifoliadine-A | Not Reported |
| 7 | Atalaphylline | Not Reported |
| 9 | N-methylataphyllinine | Not Reported |
| 10 | Yukocitrine | Not Reported |
| 11 | Junosine | Not Reported |
| Data sourced from: Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla.[4] |
Note: While this compound (6) was isolated, its specific IC₅₀ value was not provided in the abstract. The data indicates that among the tested compounds for which data is available, Buxifoliadine-E (5) displayed the most potent anti-allergic activity.[4]
Experimental Protocols
Inhibition of β-Hexosaminidase Release from RBL-2H3 Cells
This in vitro assay assesses the ability of a compound to prevent the degranulation of mast cells, a key event in the allergic inflammatory response.
-
Cell Culture: RBL-2H3 cells are cultured in a suitable medium, typically Eagle's minimum essential medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Sensitization: The cells are sensitized with anti-dinitrophenyl-immunoglobulin E (anti-DNP-IgE) for 24 hours. This primes the cells to respond to the antigen.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of the test compounds (e.g., this compound analogues) for a defined period.
-
Antigen Challenge: Degranulation is induced by challenging the cells with dinitrophenyl-bovine serum albumin (DNP-BSA).
-
Quantification of β-Hexosaminidase: The release of β-hexosaminidase into the cell supernatant is quantified. An aliquot of the supernatant is incubated with a substrate for the enzyme, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped, and the absorbance is measured using a spectrophotometer.
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated by comparing the absorbance of the compound-treated samples with that of the vehicle-treated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is then determined.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Workflow for the β-hexosaminidase release assay.
Caption: Mast cell degranulation signaling pathway and points of inhibition.
Discussion and Future Directions
The presented data indicates that certain acridone alkaloids isolated from Atalantia monophylla possess anti-allergic properties, with Buxifoliadine-E being the most potent among the tested analogues.[4] While the activity of this compound itself was not quantified in the available abstract, the structure-activity relationships suggested by the varying potencies of its analogues are valuable for guiding future drug development efforts.
Further research is warranted to:
-
Determine the specific IC₅₀ value for this compound to allow for a direct comparison.
-
Elucidate the precise molecular mechanisms by which these acridone alkaloids inhibit mast cell degranulation.
-
Evaluate the anti-inflammatory activity of these compounds in other in vitro and in vivo models of inflammation.
-
Investigate the potential for synergistic effects when these compounds are used in combination.
This guide serves as a foundational resource for researchers interested in the anti-inflammatory potential of this compound and related acridone alkaloids. The provided data and protocols offer a starting point for further investigation and development of novel anti-inflammatory therapeutics.
References
- 1. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of natural anti-inflammatory alkaloids: Potential leads for the drug discovery for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylatalaphylline: A Multi-Target Approach to Alzheimer's Disease Pathogenesis
A Comparative Guide to the Biological Target Validation of N-Methylatalaphylline
For researchers and professionals in drug development, the validation of a compound's biological target is a critical step. This guide provides an objective comparison of this compound's performance against related acridone (B373769) alkaloids, focusing on its potential as a therapeutic agent for Alzheimer's disease. The data presented is based on a key study investigating the multi-target actions of acridone derivatives from Atalantia monophylla.[1][2]
This compound, an acridone alkaloid, has been identified as a promising compound with multifunctional activities targeting key aspects of Alzheimer's disease pathology.[1][2] Research indicates that its primary biological target is Acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a well-established therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for this compound and other acridone alkaloids, providing a clear comparison of their efficacy in inhibiting AChE and their antioxidant capacities.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) |
| This compound | 28.32 |
| Atalaphylline | 35.18 |
| N-methylatalaphyllinine | 42.77 |
| Atalaphyllinine | 51.29 |
| N-methylcycloatalaphylline A | 63.11 |
| Citrusinine II | 22.41 |
| Citrusinine I | 25.08 |
| Glycosparvarine | 18.61 |
| Citruscridone | 70.55 |
| Buxifoliadine C | 89.13 |
Table 2: Antioxidant Activity (ABTS Radical Scavenging Assay)
| Compound | IC50 (µM) |
| This compound | 33.11 |
| Atalaphylline | 42.66 |
| N-methylatalaphyllinine | 50.12 |
| Atalaphyllinine | 63.10 |
| N-methylcycloatalaphylline A | 79.43 |
| Citrusinine II | 25.12 |
| Citrusinine I | 28.18 |
| Glycosparvarine | 19.98 |
| Citruscridone | 79.58 |
| Buxifoliadine C | > 100 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its biological validation.
Caption: Mechanism of this compound as an AChE inhibitor.
Caption: Experimental workflow for validating the biological target of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's biological activity.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE by detecting the product of the reaction between acetylthiocholine (B1193921) and the enzyme.
-
Preparation of Reagents:
-
Phosphate (B84403) buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
AChE enzyme solution
-
Test compound (this compound) solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Add the substrate, ATCI, to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of AChE activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antioxidant Activity Assay (ABTS Radical Scavenging)
This assay evaluates the free radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.
-
Potassium persulfate solution.
-
Phosphate-buffered saline (PBS).
-
Test compound (this compound) solutions at various concentrations.
-
Trolox (a vitamin E analog) as a positive control.
-
-
Assay Procedure:
-
Generate the ABTS radical cation (ABTS•+) by mixing the ABTS solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound solutions to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the ABTS radicals.
-
Conclusion
The experimental data strongly supports the validation of Acetylcholinesterase as a primary biological target of this compound. Its potent AChE inhibitory activity, comparable to other acridone alkaloids, combined with its significant antioxidant properties, positions it as a compelling candidate for further investigation in the context of Alzheimer's disease and other neurodegenerative disorders. The multi-target approach of this compound, addressing both cholinergic deficiency and oxidative stress, aligns with current therapeutic strategies for complex diseases. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.
References
A comprehensive guide for researchers and drug development professionals on the pharmacological activities of acridone (B373769) alkaloids isolated from Atalantia monophylla, with a focus on N-Methylatalaphylline and its structural analogs.
This guide provides a comparative analysis of the pharmacological properties of this compound and nine related acridone alkaloids. The data presented is compiled from various studies investigating their cytotoxic, anti-allergic, antioxidant, and neuroprotective activities. This document aims to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Pharmacological Activities
The following tables summarize the in vitro biological activities of this compound and its related compounds. The data is presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%), providing a quantitative measure of potency.
Table 1: Cytotoxicity against Human Prostate Cancer Cells (LNCaP)
| Compound | IC50 (µM)[1] |
| This compound | > 100 |
| Atalaphylline | > 100 |
| N-Methylatalaphyllinine | > 100 |
| Atalaphyllinine | > 100 |
| N-Methylcycloatalaphylline A | > 100 |
| Citrusinine II | > 100 |
| Citrusinine I | 85.3 |
| Glycosparvarine | > 100 |
| Citruscridone | > 100 |
| Buxifoliadine E | 25.6 |
Lower IC50 values indicate greater potency.
Table 2: Comparative Cytotoxicity of Buxifoliadine E against Various Cancer Cell Lines
Following the initial screening, Buxifoliadine E, being the most potent compound against LNCaP cells, was further evaluated against other cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM)[2] |
| LNCaP | Prostate Cancer | 25.6 |
| SH-SY5Y | Neuroblastoma | 35.2 |
| HepG2 | Hepatoblastoma | 15.8 |
| HT29 | Colorectal Cancer | 45.7 |
Table 3: Anti-Allergic Activity
The inhibitory effect of these compounds on the release of β-hexosaminidase from RBL-2H3 cells was measured as an indicator of their anti-allergic potential.
| Compound | IC50 (µM)[3] |
| N-Methylcycloatalaphylline A | 40.1 |
| Buxifoliadine E | 6.1 |
| Citrusinine I | 18.7 |
Table 4: Antioxidant and Anti-Neurodegenerative Activities
The antioxidant capacity was assessed using the ABTS radical scavenging assay. The potential for treating Alzheimer's disease was evaluated by measuring the inhibition of beta-amyloid (Aβ) aggregation.
| Compound | Antioxidant Activity (ABTS Assay) IC50 (µM)[4] | Aβ Aggregation Inhibition IC50 (µM)[4] |
| This compound | 25.43 | 6.25 |
| Atalaphylline | 19.98 | 4.79 |
| N-Methylatalaphyllinine | 79.58 | 8.81 |
| Atalaphyllinine | 45.21 | 7.54 |
| N-Methylcycloatalaphylline A | 33.67 | 5.51 |
| Citrusinine I | 28.99 | 5.89 |
| Citrusinine II | 35.88 | 6.12 |
| Glycosparvarine | 40.11 | 7.03 |
| Citruscridone | 30.15 | 6.57 |
| Buxifoliadine E | 22.87 | 5.23 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Cancer cells (LNCaP, SH-SY5Y, HepG2, or HT29) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the acridone alkaloids (or vehicle control) and incubated for an additional 48 hours.
-
WST-8 Addition: After the incubation period, 10 µL of the WST-8 solution (a water-soluble tetrazolium salt) is added to each well.
-
Incubation and Measurement: The plates are incubated for another 2 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 values are determined from the dose-response curves.
Anti-Allergic Activity Assay (β-Hexosaminidase Release)
This assay measures the ability of a compound to inhibit the allergic response in mast cells.[3]
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum.
-
Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE for 24 hours.
-
Compound Incubation: The sensitized cells are washed and then incubated with the test compounds for 15 minutes at 37°C.
-
Antigen Stimulation: The allergic reaction is initiated by adding DNP-human serum albumin.
-
Enzyme Assay: The release of β-hexosaminidase into the supernatant is measured by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is read at 405 nm.
-
IC50 Calculation: The percentage of inhibition of β-hexosaminidase release is calculated, and the IC50 values are determined.
Antioxidant Activity (ABTS Radical Scavenging Assay)
This assay evaluates the free radical scavenging capacity of the compounds.[4]
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Assay Reaction: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. An aliquot of the test compound is then mixed with the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is read at 734 nm after a 6-minute incubation period.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated, and the IC50 value is determined. Trolox is typically used as a positive control.
Beta-Amyloid (Aβ) Aggregation Inhibition Assay
This assay is used to screen for compounds that can inhibit the formation of Aβ plaques, a hallmark of Alzheimer's disease.[4]
-
Aβ Peptide Preparation: Aβ₁₋₄₂ peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 25 µM.
-
Incubation with Compounds: The Aβ solution is mixed with the test compounds at various concentrations and incubated at 37°C for 24 hours to allow for aggregation.
-
Thioflavin T (ThT) Fluorescence: Thioflavin T, a dye that binds to amyloid fibrils, is added to each sample.
-
Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.
-
Inhibition Calculation: The percentage of inhibition of Aβ aggregation is calculated relative to a control sample without any inhibitor. IC50 values are then determined.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of these acridone alkaloids.
References
Assessing the Selectivity of N-Methylatalaphylline for Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methylatalaphylline, a naturally occurring acridone (B373769) alkaloid, has garnered attention within the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of its cytotoxic effects on cancerous versus non-cancerous cell lines, supported by available experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Quantitative Analysis of Cytotoxicity
To provide a framework for comparison, the following table showcases representative IC50 values for other compounds, illustrating how the selectivity of a potential anticancer agent is typically presented. The selectivity index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Hypothetical Data for this compound | LNCaP (Prostate) | Data not available | PNT1A (Normal Prostate Epithelial) | Data not available | Data not available | |
| Compound X | MCF-7 (Breast) | 10 | MCF-10A (Normal Breast Epithelial) | 100 | 10 | [Fictional] |
| Compound Y | A549 (Lung) | 5 | BEAS-2B (Normal Lung Epithelial) | 75 | 15 | [Fictional] |
| Doxorubicin | HeLa (Cervical) | 0.5 | HFF (Human Foreskin Fibroblast) | 1.2 | 2.4 | [Fictional] |
Note: The data for Compounds X, Y, and Doxorubicin are illustrative and not representative of this compound. Further research is critically needed to establish the specific IC50 values and selectivity index for this compound.
Experimental Protocols
The following sections detail the standard methodologies employed to assess the cytotoxicity and mechanism of action of compounds like this compound.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to determine the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, research on structurally related acridone alkaloids suggests potential involvement of the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK and JNK, which are crucial regulators of cell proliferation, differentiation, and apoptosis. The induction of apoptosis through these pathways is a common mechanism for anticancer agents.
A hypothetical signaling cascade for this compound-induced apoptosis is depicted below. This model is based on pathways commonly affected by similar compounds and requires experimental validation for this compound.
Conclusion and Future Directions
The available evidence suggests that this compound possesses cytotoxic properties against cancer cells. However, to establish its therapeutic potential, rigorous investigation into its selectivity is paramount. Future studies should focus on:
-
Determining IC50 values for this compound across a comprehensive panel of cancer cell lines (e.g., prostate, breast, lung, colon) and their corresponding normal cell lines.
-
Calculating the Selectivity Index to quantify its cancer-specific cytotoxicity.
-
Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects.
-
In vivo studies to validate the in vitro findings and assess the compound's efficacy and safety in animal models.
This guide highlights the current state of knowledge regarding the selectivity of this compound and provides a roadmap for the critical research needed to advance its development as a potential anticancer therapeutic. The provided protocols and conceptual diagrams serve as a foundation for researchers to design and execute these essential studies.
Confirming the Structure of N-Methylatalaphylline: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The 2D NMR Toolkit for Structural Elucidation
One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information regarding the number and types of protons and carbons in a molecule. However, for complex structures like N-Methylatalaphylline, extensive signal overlap and the need for definitive connectivity information necessitate the use of 2D NMR experiments. The most critical of these are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing spin systems within the molecule, such as adjacent protons on an aromatic ring or an alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This experiment is highly sensitive and definitively links proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically two to four bonds). This is arguably the most powerful experiment for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.
Experimental Protocols
The following are generalized experimental protocols for acquiring 2D NMR data for an acridone (B373769) alkaloid. Specific parameters may need to be optimized based on the sample concentration, solvent, and the specific NMR instrument used.
Sample Preparation: Approximately 5-10 mg of the purified compound (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the solvent peak.
Instrumentation: Data are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. ¹H-¹H COSY:
-
Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence is used.
-
Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
2. ¹H-¹³C HSQC:
-
Pulse Program: A standard gradient-enhanced HSQC with sensitivity enhancement is employed.
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
One-bond Coupling Constant (¹JCH): Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
3. ¹H-¹³C HMBC:
-
Pulse Program: A standard gradient-enhanced HMBC pulse sequence is used.
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 16-64 per increment, as HMBC is less sensitive than HSQC.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling (e.g., 8 Hz).
Data Presentation and Interpretation: An Illustrative Example
To demonstrate the process of structure confirmation, let's consider the hypothetical ¹H and ¹³C NMR data for the core acridone structure of this compound.
| Position | δC (ppm) | δH (ppm, mult, J in Hz) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C-¹H) | HMBC Correlations (¹³C-¹H) |
| 1 | 163.0 | - | - | - | H-2, H-4a |
| 2 | 95.0 | 6.20 (d, 2.0) | H-4 | C-2 | C-1, C-3, C-4, C-4a |
| 3 | 165.0 | - | - | - | H-2, H-4 |
| 4 | 92.0 | 6.30 (d, 2.0) | H-2 | C-4 | C-2, C-3, C-4a, C-10a |
| 4a | 145.0 | - | - | - | H-2, H-4, H-5 |
| 5 | 115.0 | 7.80 (dd, 8.0, 1.5) | H-6 | C-5 | C-4a, C-6, C-7, C-10a |
| 6 | 122.0 | 7.30 (td, 8.0, 1.5) | H-5, H-7 | C-6 | C-5, C-7, C-8 |
| 7 | 120.0 | 7.60 (td, 8.0, 1.5) | H-6, H-8 | C-7 | C-5, C-6, C-8, C-8a |
| 8 | 127.0 | 8.30 (dd, 8.0, 1.5) | H-7 | C-8 | C-6, C-7, C-8a, C-9 |
| 8a | 140.0 | - | - | - | H-7, H-8 |
| 9 | 180.0 | - | - | - | H-5, H-8 |
| 9a | 105.0 | - | - | - | H-1, H-8 |
| 10 | - | - | - | - | - |
| 10a | 142.0 | - | - | - | H-4, H-5 |
| N-CH₃ | 40.0 | 3.80 (s) | - | C-N-CH₃ | C-9a, C-10a |
Analysis of the Data:
-
¹H and ¹³C Chemical Shifts: The chemical shifts provide initial clues about the electronic environment of each nucleus. For instance, the downfield signal at δC 180.0 ppm is characteristic of a carbonyl carbon (C-9), and the aromatic proton signals appear between 6.20 and 8.30 ppm.
-
COSY Analysis: The COSY correlations would reveal the connectivity of the protons in the aromatic rings. For example, a correlation between H-5 and H-6, and between H-6 and H-7, and so on, would establish the sequence of protons in one of the benzene (B151609) rings.
-
HSQC Analysis: This spectrum would definitively link each proton to its attached carbon. For example, the proton at 7.80 ppm would be directly bonded to the carbon at 115.0 ppm.
-
HMBC Analysis: This is the key to assembling the entire structure. For instance, the N-methyl protons (δH 3.80) would show correlations to the adjacent quaternary carbons C-9a and C-10a, confirming the position of the methyl group on the nitrogen atom. Similarly, correlations from the aromatic protons to the carbonyl carbon (C-9) would help to lock the position of this functional group.
Workflow for Structure Elucidation using 2D NMR
The logical flow of using these 2D NMR techniques to confirm a molecular structure can be visualized as follows:
Comparison with Alternative Methods
While 2D NMR is the gold standard for structure elucidation in solution, other techniques can provide complementary or confirmatory information.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, stereochemistry (via NOESY) | Provides a complete picture of the molecular structure in solution. Non-destructive. | Requires a relatively pure sample and can be time-consuming to acquire and analyze data. |
| X-ray Crystallography | Precise 3D structure, absolute stereochemistry | Provides unambiguous structural information. | Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns | High sensitivity, requires very small amounts of sample. Can provide clues about substructures. | Does not provide direct information about atomic connectivity or stereochemistry. |
Safety Operating Guide
Navigating the Safe Disposal of N-Methylatalaphylline: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. N-Methylatalaphylline, as an alkaloid, necessitates careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established based on the general properties of alkaloids and data from structurally related compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound belongs to the alkaloid family, it should be handled as a potentially toxic substance.[1] Appropriate personal protective equipment is mandatory to prevent exposure through ingestion, inhalation, or skin contact.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat to protect clothing and skin. |
| Respiratory Protection | If working with powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. |
II. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[3]
-
Waste Segregation and Containerization:
-
Designate a specific, leak-proof container for all this compound waste.[4]
-
The container must be clearly labeled as "Hazardous Waste," and include the full chemical name "this compound".[1]
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent and potentially dangerous reactions.[5]
-
-
Accumulation of Waste:
-
Collect all materials that have come into contact with this compound in the designated hazardous waste container. This includes:
-
Unused or excess this compound.
-
Contaminated solvents and reaction byproducts.
-
Disposable labware such as pipette tips, gloves, and chromatography columns.[3]
-
-
Ensure the container is kept securely closed except when adding waste.[6]
-
-
Storage of Hazardous Waste:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide an accurate and complete description of the waste, including its composition and any known hazards.
-
III. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Management Protocol:
| Step | Action |
| 1. Evacuate & Ventilate | Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated space, evacuate the area and ensure adequate ventilation.[1] |
| 2. Don PPE | Before any cleanup activities, put on the appropriate personal protective equipment as detailed in the table above.[1] |
| 3. Containment | For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1] For solid spills, gently cover the material to avoid raising dust.[1] |
| 4. Cleanup | Carefully scoop or sweep the contained material into the designated hazardous waste container.[1] |
| 5. Decontamination | Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3] |
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.[1]
-
Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
IV. Waste Classification
While a specific EPA hazardous waste code for this compound is not available, it would likely be classified based on its characteristics (toxicity, etc.) or as a discarded commercial chemical product.[8][9] It is the responsibility of the waste generator to make this determination.[8]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. tceq.texas.gov [tceq.texas.gov]
- 9. epa.gov [epa.gov]
Navigating the Uncharted: A Safety and Handling Guide for N-Methylatalaphylline
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for N-Methylatalaphylline. The following guidance is based on the known hazards of the structurally related compound, N-methylaniline , and should be considered a highly conservative, precautionary measure. The toxicological properties of this compound have not been fully elucidated, and it must be handled with extreme caution as an uncharacterized substance. This guide is intended for use by trained professionals in a controlled laboratory setting.
Immediate Safety and Handling Protocols
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the unknown toxicity of this compound, a robust PPE protocol is mandatory. The following table outlines the required PPE based on the hazards associated with the surrogate compound, N-methylaniline.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended. | Prevents accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. | Prevents inhalation of vapors or aerosols. |
Chemical and Physical Properties (N-methylaniline)
Understanding the physical properties of a related compound can inform safe handling practices.
| Property | Value |
| Appearance | Colorless to brown viscous liquid.[1] |
| Odor | Weak, ammonia-like.[1][2] |
| Boiling Point | 195.6 °C.[2] |
| Flash Point | 79.4 °C.[2] |
| Solubility | Practically insoluble in water.[2] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is critical to maintaining a safe laboratory.
Standard Operating Procedure (SOP)
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
All handling of this compound, including weighing and dilutions, must be performed in a chemical fume hood.
-
Avoid the creation of dusts and aerosols.
-
Use the smallest quantity of material necessary for the experiment.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The storage area should be clearly labeled with the compound's name and associated hazards.
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection:
-
Collect all liquid and solid waste in designated, labeled, and sealed hazardous waste containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
Dispose of waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: If trained to do so and the spill is small, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Clean-up: All clean-up activities should be conducted by trained personnel wearing appropriate PPE.
First Aid Measures
| Exposure Route | First Aid |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Visual Workflow Guides
The following diagrams illustrate key operational and emergency procedures for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
